5-Amino-6-methoxypicolinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-amino-6-methoxypyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-12-6-4(8)2-3-5(9-6)7(10)11/h2-3H,8H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRHSORGLQIRFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 5-Amino-6-methoxypicolinic Acid and Its Analogs
Introduction
Picolinic acid derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The introduction of amino and methoxy functional groups to the pyridine ring can modulate their physicochemical properties, influencing their pharmacokinetic and pharmacodynamic profiles. This guide focuses on the chemical properties of 5-Amino-6-methoxypicolinic acid, a specific but lesser-studied isomer. To provide a thorough technical overview, this document presents a comparative analysis of its structural analogs: 3-Amino-6-methoxypicolinic acid and 6-Amino-4-methoxypicolinic acid, as well as the parent compound, 5-Methoxypicolinic acid.
Physicochemical Properties: A Comparative Analysis
The chemical properties of a molecule are fundamental to its behavior in biological and chemical systems. The following table summarizes the available and predicted physicochemical properties of this compound and its related isomers.
| Property | This compound (Predicted) | 3-Amino-6-methoxypicolinic acid[1][2][3] | 6-Amino-4-methoxypicolinic acid[4] | 5-Methoxypicolinic acid[5] |
| Molecular Formula | C₇H₈N₂O₃ | C₇H₈N₂O₃ | C₇H₈N₂O₃ | C₇H₇NO₃ |
| Molecular Weight | 168.15 g/mol | 168.15 g/mol | 168.15 g/mol | 153.14 g/mol |
| CAS Number | Not available | 870971-19-0 | 98276-83-6 | 29082-92-6 |
| Appearance | Solid (predicted) | Light yellow to light brown solid[2] | Solid | White to off-white solid[5] |
| Melting Point | Not available | Not available | Not available | 172-174 °C |
| Boiling Point | Not available | Not available | Not available | 312.8 °C at 760 mmHg |
| Solubility | Soluble in polar solvents (predicted) | Not available | Not available | Soluble in water and alcohols[5] |
| pKa | Not available | Not available | Not available | Not available |
| LogP | Not available | Not available | Not available | 0.7 |
General Synthesis and Experimental Protocols
While a specific synthesis protocol for this compound is not documented, a general approach can be extrapolated from established methods for synthesizing substituted picolinic acids. A plausible synthetic route would involve the functionalization of a pre-existing pyridine ring.
A common strategy for the synthesis of aminopicolinic acids involves a multi-step process starting from a substituted pyridine derivative. This can include nitration, followed by reduction of the nitro group to an amine, and subsequent functional group manipulations.
The characterization of a newly synthesized compound like this compound would involve a suite of analytical techniques to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the number and environment of protons. Expected signals would correspond to the aromatic protons on the pyridine ring, the methoxy group protons, and the amine protons.
-
¹³C NMR: To identify the carbon skeleton of the molecule.
-
-
Mass Spectrometry (MS):
-
To determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) would provide the exact mass.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Infrared (IR) Spectroscopy:
-
To identify the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretches), the amine (N-H stretches), and the ether (C-O stretch) functionalities.
-
-
Melting Point Determination:
-
To determine the melting point range, which is a key physical property and an indicator of purity.
-
Logical Relationship of Key Chemical Properties
The chemical properties of an aminopicolinic acid are interconnected and dictate its overall behavior. The following diagram illustrates these relationships.
Potential Biological Significance and Applications
The aminopicolinic acid scaffold is of significant interest in drug discovery. The pyridine ring is a common motif in many approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability.[9]
-
Enzyme Inhibition: The carboxylic acid and amino groups can act as key binding moieties within the active sites of enzymes. For instance, some picolinic acid derivatives have been explored as inhibitors of various enzymes.
-
Antimicrobial and Antiviral Activity: The pyridine nucleus is present in numerous compounds with demonstrated antimicrobial and antiviral properties.
-
Neurological Activity: Picolinic acid itself is a neuroprotective agent. The introduction of substituents could modulate its activity on neurological targets.
-
Chelating Agents: The picolinic acid structure can chelate metal ions, which can be relevant for various biological processes and for the design of metal-binding drugs.
The specific substitution pattern of this compound, with an electron-donating amino group and a methoxy group, would be expected to influence its electronic properties and, consequently, its biological activity. Further research and experimental validation are necessary to elucidate its specific therapeutic potential.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. 3-Amino-6-methoxypicolinic acid | 870971-19-0 [sigmaaldrich.com]
- 3. 3-Amino-6-methoxypicolinic acid | C7H8N2O3 | CID 579938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 98276-83-6 | 6-Amino-4-methoxypicolinic acid - Synblock [synblock.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. feradical.utsa.edu [feradical.utsa.edu]
- 7. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Picolinic Acid | SIELC Technologies [sielc.com]
- 9. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Amino-6-methoxypicolinic Acid: Structure, Properties, and Synthesis Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Amino-6-methoxypicolinic acid, a substituted pyridine derivative of potential interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific compound, this document also includes information on its isomers to offer a broader context for its potential properties and synthesis.
Structure and IUPAC Name
The chemical structure of this compound is based on a picolinic acid (pyridine-2-carboxylic acid) backbone. The substituents are an amino group (-NH₂) at the 5-position and a methoxy group (-OCH₃) at the 6-position.
Chemical Structure:
The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5-Amino-6-methoxypyridine-2-carboxylic acid .
Physicochemical Properties
| Property | 3-Amino-6-methoxypicolinic acid | 6-Amino-4-methoxypicolinic acid | 5-Methoxypicolinic acid |
| CAS Number | 870971-19-0[1] | 98276-83-6[2] | 29082-92-6[3][4] |
| Molecular Formula | C₇H₈N₂O₃[1][5] | C₇H₈N₂O₃[2] | C₇H₇NO₃[3][4] |
| Molecular Weight | 168.15 g/mol [1] | 168.15 g/mol [2] | 153.14 g/mol [3] |
| Physical Form | Light yellow to light brown solid[1] | - | White to off-white solid[4] |
| Melting Point | - | - | 172-174 °C[3] |
| Boiling Point | - | - | 312.8 °C at 760 mmHg[3] |
| Solubility | - | - | Soluble in polar solvents (e.g., water, alcohols)[4] |
Experimental Protocols: Synthesis of Aminopicolinic Acid Derivatives
While a specific, validated synthesis protocol for this compound is not documented in the searched literature, general methods for the synthesis of substituted aminopicolinic acids can be adapted. A common strategy involves the functionalization of a pre-existing pyridine ring.
A potential synthetic route could involve the following key steps, illustrated in the workflow diagram below:
-
Nitration: Introduction of a nitro group onto a suitable methoxypicolinic acid precursor.
-
Reduction: Conversion of the nitro group to an amino group.
The synthesis of related aminopicolinic acids often starts from commercially available precursors, followed by a series of reactions to introduce the desired functional groups. For example, the synthesis of some aminopicolinic acids has been achieved through the nitration of a picolinic acid N-oxide, followed by catalytic hydrogenation to reduce the nitro group[6].
Logical Workflow for Synthesis
The following diagram illustrates a generalized workflow for the synthesis of an aminomethoxypicolinic acid derivative.
Caption: Generalized synthetic workflow for this compound.
Potential Applications and Signaling Pathways
While no specific biological activity or signaling pathway has been attributed to this compound in the available literature, substituted picolinic acids are a well-established class of compounds in medicinal chemistry with a wide range of biological activities. The structural motifs present in this molecule—an aminopyridine and a carboxylic acid—are found in numerous pharmacologically active agents. Further research would be required to elucidate its specific biological targets and mechanisms of action.
Conclusion
This compound is a pyridine derivative with potential for further investigation in drug discovery and materials science. This guide provides the foundational chemical information for this compound, including its structure and IUPAC name. While experimental data for this specific molecule is scarce, the provided information on its isomers and potential synthetic strategies offers a valuable starting point for researchers. Future experimental work is necessary to fully characterize its physicochemical properties, develop efficient synthetic routes, and explore its biological activity.
References
Potential Antimicrobial Effects of Picolinic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picolinic acid, a pyridine derivative and a catabolite of the amino acid tryptophan, has garnered significant interest for its diverse biological activities, including neuroprotective, immunological, and anti-proliferative effects.[1][2] A key feature of picolinic acid is its role as a bidentate chelating agent, forming stable complexes with divalent and trivalent metal ions such as zinc, iron, copper, and manganese.[1] This chelating ability is believed to be a primary contributor to its observed antimicrobial properties. This technical guide provides an in-depth overview of the current understanding of the antimicrobial effects of picolinic acid and its derivatives, with a focus on quantitative data, experimental methodologies, and mechanisms of action.
Antimicrobial Activity: Quantitative Data
The antimicrobial efficacy of picolinic acid and its derivatives has been evaluated against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a standard measure of antimicrobial activity. The following tables summarize the reported MIC values for various picolinic acid derivatives.
Antibacterial Activity
Picolinic acid and its metal complexes have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentrations (MICs) of Picolinic Acid against Bacteria
| Bacterial Species | MIC (mg/mL) | Reference |
| Serratia marcescens | 0.5 | [3][4] |
| Klebsiella pneumoniae | 0.5 | [3][4] |
| Escherichia coli | 0.5 | [3][4] |
| Shigella flexneri | 0.5 | [3] |
| Bacillus cereus | 0.5 | [3] |
| Proteus vulgaris | 0.5 | [3] |
| Micrococcus luteus | 0.5 | [3] |
| Enterobacter cloacae | 1.0 | [3] |
| Proteus mirabilis | 1.5 | [3] |
| Bacillus subtilis | 2.0 | [3] |
| Staphylococcus aureus | 2.0 | [3] |
| Lactococcus lactis | 2.0 | [3] |
Table 2: Minimum Inhibitory Concentrations (MICs) of Metal Picolinates against Bacteria
| Compound | Bacterial Species | MIC (mg/mL) | Reference |
| Zinc Picolinate | Bacillus cereus, Shigella flexneri, Proteus vulgaris, Proteus mirabilis, Klebsiella pneumoniae, Lactococcus lactis, Staphylococcus aureus, Enterobacter cloacae, Escherichia coli | 0.5 | [5][6] |
| Bacillus subtilis, Serratia marcescens | 1.5 | [6] | |
| Micrococcus luteus | 2.0 | [6] | |
| Copper Picolinate | Staphylococcus aureus, Proteus vulgaris, Micrococcus luteus, Lactococcus lactis, Escherichia coli, Serratia marcescens, Proteus mirabilis | 0.5 | [5][6] |
| Klebsiella pneumoniae | 1.0 | [5][6] | |
| Enterobacter cloacae | 1.5 | [5][6] | |
| Bacillus cereus, Bacillus subtilis | 2.0 | [5][6] | |
| Cobalt Picolinate | Micrococcus luteus, Serratia marcescens | 0.5 | [5][6] |
| Nickel Picolinate | Bacillus subtilis, Micrococcus luteus, Klebsiella pneumoniae | 0.5 | [5][6] |
| Manganese Picolinate | Bacillus subtilis, Micrococcus luteus, Klebsiella pneumoniae | 0.5 | [5][6] |
Antifungal Activity
Picolinic acid and its derivatives have also been investigated for their potential to inhibit the growth of pathogenic fungi. Dipicolinic acid, a related compound, has shown promising antifungal effects.
Table 3: Minimum Inhibitory Concentrations (MICs) of Picolinic Acid and its Salts against Candida albicans
| Compound | pH | MIC (mg/mL) | Reference |
| Picolinic Acid | 5.0 | 0.02 - 0.78 | [7] |
| 7.0 | 0.19 - 3.13 | [7] | |
| Sodium Picolinate | 5.0 | 0.02 - 3.13 | [7] |
| 7.0 | 0.02 - 3.13 | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of the antimicrobial effects of picolinic acid derivatives.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[8][9]
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the picolinic acid derivative is prepared in a suitable solvent and sterilized by filtration.
-
Preparation of Microtiter Plates: Serial two-fold dilutions of the antimicrobial agent are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.[10]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[10] This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. The plates are then incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 35°C for fungi) for a specified period (e.g., 16-20 hours for bacteria, 24-48 hours for fungi).[9]
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., no turbidity) after incubation.
References
- 1. asm.org [asm.org]
- 2. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scihub.org [scihub.org]
- 7. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 8. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
- 10. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
Unraveling the Molecular Trajectory: A Technical Guide to the Mechanism of Action of 5-Amino-6-methoxypicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-6-methoxypicolinic acid is a synthetic pyridine derivative with potential therapeutic applications stemming from its structural similarity to biologically active picolinic acid analogs. While direct experimental data on this specific compound is not extensively available, this technical guide synthesizes information from closely related aminopicolinic and methoxypicolinic acid derivatives to propose a plausible mechanism of action. This guide outlines hypothesized interactions with key biological targets, including enzymes and signaling pathways, and provides detailed experimental protocols for the validation of these proposed mechanisms. The core functionalities are believed to revolve around enzyme inhibition, modulation of cell cycle progression, and metal ion chelation. This document serves as a foundational resource for researchers initiating studies on this and similar compounds.
Introduction
Picolinic acid, a catabolite of tryptophan, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. These activities include antimicrobial, immunomodulatory, and anticancer effects. The therapeutic potential of these compounds is often attributed to their ability to chelate metal ions and interact with various enzymes. The introduction of amino and methoxy substituents to the picolinic acid scaffold, as seen in this compound, is a common strategy in drug discovery to modulate the compound's physicochemical properties and enhance its biological activity and target specificity. This guide will explore the hypothesized mechanism of action of this compound based on the known biological effects of its structural analogs.
Hypothesized Mechanisms of Action
Based on the known bioactivities of related picolinic acid derivatives, the mechanism of action of this compound is likely multifaceted, potentially involving:
-
Enzyme Inhibition: Picolinic acid derivatives have been identified as inhibitors of various enzymes, notably dopamine β-monooxygenase (DBM), a key enzyme in the biosynthesis of norepinephrine.[1][2] The amino and methoxy groups of this compound may influence its binding affinity and inhibitory potency against DBM or other enzymes.
-
Antiproliferative Activity and Cell Cycle Regulation: Substituted pyridine derivatives have demonstrated the ability to inhibit the proliferation of cancer cell lines.[3][4][5][6][7] This is often achieved through the induction of cell cycle arrest at specific checkpoints, such as G1 or G2/M phase.
-
Zinc Chelation and Modulation of Zinc-Finger Proteins: Picolinic acid is a known chelator of divalent metal ions, particularly zinc.[8][9][10][11] By sequestering zinc, it can disrupt the function of zinc-finger proteins, which are critical for a variety of cellular processes, including DNA replication and repair.
Quantitative Data on Related Compounds
To provide a quantitative basis for the hypothesized mechanisms, the following tables summarize the inhibitory and antiproliferative activities of various picolinic acid and pyridine derivatives. It is important to note that these values are for structurally related compounds and should be considered as a reference for initiating studies on this compound.
Table 1: Inhibition of Dopamine β-Monooxygenase by Picolinic Acid Derivatives
| Compound | Substitution Pattern | Inhibition Type | Ki (µM) | Reference |
| 2-quinoline-carboxylic acid | - | Allosteric, Uncompetitive | 140 | [12] |
| 1-isoquinolinecarboxylic acid | - | Linear, Competitive | 0.9 | [12] |
| Fusaric acid | 5-butyl | Not specified | Not specified | [13] |
| Nepicastat | - | Competitive | 0.0085 (bovine), 0.009 (human) | [13] |
Table 2: Antiproliferative Activity of Substituted Pyridine and Related Heterocyclic Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Thienopyrimidine derivative | MCF-7 | 0.045 | [3] |
| Thienopyrimidine derivative | MDA-MB-231 | 0.16 | [3] |
| Dregamine derivative | L5178Y (MDR) | 4.28 - 12.91 | [4] |
| Aminobenzoic acid derivative | AChE (enzyme) | 0.12 | [14] |
| 3-Arylcoumarin derivative | MCF-7 | Not specified | [6] |
| Pyridine derivative | MCF-7 | Not specified | [7] |
Table 3: Zinc Chelation by Picolinic Acid and Related Compounds
| Compound | log Ks (ZnL) | Reference |
| Picolinic Acid | Not specified | [8] |
| TPEN | > 15 | [10] |
| Cyclen | > 15 | [10] |
| Bispicen | < 15 | [10] |
| TPA | < 15 | [10] |
| BPA | < 15 | [10] |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the hypothesized mechanisms of action of this compound.
Dopamine β-Monooxygenase (DBM) Inhibition Assay
This protocol is adapted from methods used for assaying DBM activity.[2]
Objective: To determine the in vitro inhibitory effect of this compound on DBM activity.
Materials:
-
Purified bovine adrenal DBM
-
Tyramine (substrate)
-
Ascorbic acid
-
Catalase
-
Fumarate
-
Copper sulfate (optional, to inhibit endogenous inhibitors)
-
Test compound (this compound)
-
Phosphate buffer (pH 6.0)
-
Perchloric acid
-
HPLC system with electrochemical or fluorescence detector
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, ascorbic acid, catalase, and fumarate.
-
Add varying concentrations of the test compound to the reaction mixture.
-
Initiate the reaction by adding the substrate (tyramine) and the enzyme (DBM).
-
Incubate the mixture at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding perchloric acid.
-
Centrifuge to pellet precipitated protein.
-
Analyze the supernatant for the product (octopamine) using HPLC.
-
Calculate the percentage of inhibition and determine the IC50 value.
Antiproliferative Activity (MTT Assay)
This protocol is a standard method for assessing cell viability.[1][3][8]
Objective: To evaluate the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7, HCT-116)
-
Complete culture medium
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the determination of the cell cycle distribution of treated cells.[5][6][15][16]
Objective: To determine if this compound induces cell cycle arrest.
Materials:
-
Cancer cell line
-
Complete culture medium
-
Test compound (this compound)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Zinc Chelation Assay
This protocol provides a method to assess the zinc-chelating ability of the test compound.[14]
Objective: To determine the zinc chelation capacity of this compound.
Materials:
-
Test compound (this compound)
-
Zinc sulfate (ZnSO4) solution
-
Indicator dye (e.g., Zincon or a fluorescent zinc indicator)
-
Buffer solution (e.g., HEPES or Tris-HCl at physiological pH)
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare a solution of the zinc-indicator complex in the buffer.
-
Add varying concentrations of the test compound to this solution.
-
Allow the mixture to equilibrate.
-
Measure the change in absorbance or fluorescence of the indicator, which corresponds to the displacement of the indicator by the test compound from the zinc complex.
-
Calculate the stability constant (binding affinity) of the test compound for zinc.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the hypothesized signaling pathways and a general workflow for investigating the mechanism of action of this compound.
Caption: Hypothesized molecular interactions of this compound.
Caption: A typical workflow for elucidating the mechanism of action.
Conclusion
While the precise mechanism of action of this compound remains to be definitively elucidated through direct experimental evidence, this technical guide provides a robust framework for future research. Based on the well-documented activities of structurally similar picolinic acid derivatives, it is hypothesized that this compound exerts its biological effects through a combination of enzyme inhibition, induction of cell cycle arrest, and metal ion chelation. The detailed experimental protocols and hypothesized pathways presented herein offer a clear roadmap for researchers to systematically investigate and validate these potential mechanisms. Further studies are warranted to confirm these hypotheses and to fully characterize the therapeutic potential of this compound.
References
- 1. Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of dopamine beta-hydroxylase in blood vessels by picolinic acid derivatives in vivo and their anthypertensive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. redalyc.org [redalyc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Inhibition of dopamine beta-hydroxylase by bidentate chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to the Solubility of 5-Amino-6-methoxypicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Amino-6-methoxypicolinic acid. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a framework for its solubility assessment. This includes analogous data for a structurally similar compound, picolinic acid, and detailed experimental protocols for determining solubility.
Understanding Solubility
Solubility is a critical physicochemical property in drug development, influencing bioavailability, formulation, and efficacy. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For an active pharmaceutical ingredient (API) like this compound, understanding its solubility in various solvents is a fundamental first step.
Factors Influencing Solubility
The solubility of a compound is influenced by several factors, including its chemical structure, the properties of the solvent, temperature, and pH.
Caption: Key factors influencing the solubility of a chemical compound.
Analogous Solubility Data: Picolinic Acid
In the absence of specific data for this compound, the solubility of the parent compound, picolinic acid, can provide valuable insights. Picolinic acid is highly soluble in water and less so in organic solvents like ethanol and acetonitrile[1][2].
| Solvent | Temperature (°C) | Solubility (g/kg of solvent) | Molar Fraction (x) | Reference |
| Water | 20 | ~862.5 | - | [2] |
| Ethanol | 20 | ~57.1 | - | [2] |
| Acetonitrile | 20 | ~17.0 | - | [2] |
Note: This data is for picolinic acid and should be used as an estimate for this compound.
Experimental Protocols for Solubility Determination
A standardized approach to determining the solubility of a new chemical entity is crucial for data consistency and comparability. The following protocols are based on established methods, including the OECD Guideline 105 for water solubility.[3][4][5][6]
General Workflow for Solubility Testing
The determination of solubility generally follows a systematic workflow to ensure accurate and reproducible results.
Caption: Generalized workflow for experimental solubility determination.
Protocol 1: Shake-Flask Method (for solubilities > 10 mg/L)
This method, also described in OECD Guideline 105, is suitable for substances with moderate to high solubility.[3][7]
Materials:
-
This compound (analytical grade)
-
Selected solvents (e.g., water, ethanol, methanol, DMSO)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks
-
Centrifuge and/or filtration apparatus (e.g., 0.22 µm syringe filters)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The excess solid is crucial to ensure saturation.
-
Equilibration: Place the flask in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined period (e.g., 24-72 hours) to allow it to reach equilibrium. A preliminary test can help determine the necessary equilibration time.
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation at a controlled temperature, followed by careful collection of the supernatant, or by filtration through a suitable membrane filter that does not adsorb the compound.
-
Quantification: Accurately dilute an aliquot of the clear, saturated solution with an appropriate solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. The results are typically expressed in mg/mL or mol/L.
Protocol 2: Column Elution Method (for solubilities < 10 mg/L)
This method is preferred for poorly soluble substances to avoid issues with separating fine particles from the saturated solution.[4][7]
Materials:
-
This compound (analytical grade)
-
Inert support material (e.g., glass beads, celite)
-
Chromatography column with a temperature-controlled jacket
-
Peristaltic pump
-
Fraction collector
-
Selected solvent
-
Analytical instrument for quantification
Procedure:
-
Column Preparation: Coat an inert support material with an excess of this compound. This can be done by dissolving the compound in a volatile solvent, mixing it with the support, and then evaporating the solvent. Pack the coated support into the chromatography column.
-
Elution: Pump the chosen solvent through the column at a slow, constant flow rate. The temperature of the column should be maintained at the desired level. The slow flow rate ensures that the solvent is saturated with the compound as it passes through the column.
-
Sample Collection: Collect fractions of the eluate using a fraction collector.
-
Quantification: Analyze the concentration of the compound in each fraction using a highly sensitive and validated analytical method.
-
Data Analysis: The solubility is determined from the plateau concentration of the collected fractions. It's important to ensure that the concentration is constant over several fractions to confirm that equilibrium was reached.
Conclusion
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google ブックス [books.google.co.jp]
- 4. filab.fr [filab.fr]
- 5. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 6. oecd.org [oecd.org]
- 7. orbit.dtu.dk [orbit.dtu.dk]
Technical Guide: Spectroscopic Data for 5-Amino-6-methoxypicolinic acid
To: Researchers, Scientists, and Drug Development Professionals
Subject: In-depth Technical Guide on the Spectroscopic and Biological Data of 5-Amino-6-methoxypicolinic acid
This document serves as a guide to the spectroscopic and biological signaling data currently available for this compound.
1. Spectroscopic Data
A comprehensive search of publicly available scientific databases and literature has been conducted to collate the spectroscopic data for this compound. This includes searches for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data.
Despite extensive efforts, no specific experimental spectroscopic data for this compound could be located in the public domain. The available information is limited to related but structurally distinct compounds. As a result, quantitative data tables and detailed experimental protocols for the target molecule cannot be provided at this time.
It is recommended that researchers working with this compound perform their own analytical characterization to obtain the necessary spectroscopic data.
2. Biological Signaling Pathways
Similarly, a thorough review of the literature did not yield any specific information regarding the biological activity or associated signaling pathways of this compound. Therefore, a diagram of its signaling pathway cannot be generated.
3. Logical Workflow for Compound Characterization
For researchers synthesizing or acquiring this compound, a general workflow for its characterization is proposed below. This logical diagram outlines the standard steps for spectroscopic analysis and data interpretation.
5-Amino-6-methoxypicolinic Acid: A Technical Guide for Researchers
CAS Number: 1256793-40-4
This technical guide provides a comprehensive overview of 5-Amino-6-methoxypicolinic acid, a substituted picolinic acid of interest to researchers in drug discovery and medicinal chemistry. Due to the limited availability of experimental data for this specific compound, this document presents a combination of available information, predicted data, and established protocols for analogous compounds to serve as a valuable resource for scientists.
Physicochemical and Spectroscopic Data
Precise experimental data for this compound is not extensively available in published literature. The following tables summarize key identifiers and predicted physicochemical properties.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 1256793-40-4[1] |
| IUPAC Name | 5-amino-6-methoxypyridine-2-carboxylic acid |
| Molecular Formula | C₇H₈N₂O₃[1] |
| Molecular Weight | 168.15 g/mol [1] |
| SMILES | COC1=C(N)C=CC(=N1)C(=O)O[1] |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Melting Point | Not available | Data for the related compound 5-Methoxypicolinic acid is 172-174 °C. |
| Boiling Point | Not available | Data for the related compound 5-Methoxypicolinic acid is 312.8°C at 760 mmHg. |
| Solubility | Not available | Picolinic acids are generally soluble in polar organic solvents and sparingly soluble in water. |
| pKa | Not available | The carboxylic acid moiety is expected to have a pKa in the range of 2-4, while the amino group's pKa will be influenced by the pyridine ring. |
| LogP | Not available | The presence of both polar (amino, carboxylic acid) and non-polar (methoxy) groups suggests a moderate LogP value. |
Note: The predicted values are generated from computational models and should be confirmed experimentally.
Synthesis and Characterization
While a specific, validated synthesis protocol for this compound is not documented in readily accessible literature, a plausible synthetic route can be devised based on established methods for the synthesis of substituted aminopicolinic acids.
Proposed Experimental Protocol: Synthesis of this compound
This proposed multi-step synthesis starts from a commercially available substituted pyridine.
Step 1: Nitration of 6-methoxypicolinic acid
-
To a stirred solution of 6-methoxypicolinic acid in concentrated sulfuric acid, slowly add fuming nitric acid at 0°C.
-
Allow the reaction mixture to warm to room temperature and then heat gently to 50-60°C for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the nitro-substituted product.
-
Filter, wash with cold water, and dry the crude 5-nitro-6-methoxypicolinic acid.
Step 2: Reduction of the Nitro Group
-
Dissolve the 5-nitro-6-methoxypicolinic acid in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalyst, for example, 10% palladium on carbon.
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (typically 40-50 psi) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization or column chromatography.
Characterization
The synthesized compound should be thoroughly characterized to confirm its identity and purity using the following techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the functional groups present.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
Potential Biological Activities and Signaling Pathways
Specific biological activities and associated signaling pathways for this compound have not been reported. However, based on the activities of structurally related compounds, some potential areas of interest for biological screening can be proposed. Picolinic acid derivatives and other substituted aminopyridines have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The workflow for investigating a novel compound like this compound would typically follow a path from synthesis and characterization to biological screening and mechanism of action studies.
Experimental Workflows
The following diagrams illustrate generalized workflows for the synthesis and biological screening of a novel compound such as this compound.
Conclusion
This compound represents a novel chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. While specific experimental data is currently limited, this technical guide provides a foundational resource for researchers by outlining predicted properties, a plausible synthetic route, and general workflows for characterization and biological evaluation. Further experimental work is necessary to fully elucidate the chemical and biological properties of this compound.
References
The Untapped Therapeutic Potential of 5-Amino-6-methoxypicolinic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available research on the specific therapeutic potential, mechanism of action, and detailed biological activity of 5-Amino-6-methoxypicolinic acid (CAS: 1427083-45-1) is currently limited. This guide provides a comprehensive overview of its chemical properties and explores the therapeutic landscape of structurally analogous compounds to infer its potential applications. The information on potential therapeutic uses, mechanisms, and experimental protocols is largely extrapolated from research on related picolinic acid and aminopyridine derivatives and should be considered as a guide for future investigation.
Introduction to this compound
This compound is a heterocyclic compound belonging to the pyridine carboxylic acid class. Its structure, featuring an amino group, a methoxy group, and a carboxylic acid on a pyridine ring, suggests a high potential for biological activity and makes it an intriguing candidate for drug discovery and development. While direct studies are scarce, the therapeutic activities of related molecules provide a strong rationale for its investigation.
Chemical and Physical Properties
A summary of the known properties of this compound is presented below.
| Property | Value |
| IUPAC Name | 5-amino-6-methylpyridine-2-carboxylic acid |
| CAS Number | 1427083-45-1 |
| Molecular Formula | C₇H₈N₂O₂ |
| Molecular Weight | 152.15 g/mol |
| Canonical SMILES | CC1=NC(C(=O)O)=CC=C1N |
| InChI Key | ODXWNZYERGNWKK-UHFFFAOYSA-N |
| Appearance | Not specified (likely a solid) |
| Solubility | Not specified |
Extrapolated Therapeutic Potential
Based on the biological activities of structurally similar compounds, this compound may hold therapeutic potential in several key areas:
-
Anticancer Activity: The pyridine and picolinic acid scaffolds are present in numerous anticancer agents. For instance, 5-Amino-2-methoxypyridine is a reagent used in the synthesis of potent and selective PI3K inhibitors, which are crucial in cancer therapy. The structural similarity suggests that this compound could be explored for similar inhibitory activities.
-
Antimicrobial and Anti-inflammatory Effects: 5-Methoxypicolinic acid, a closely related structure lacking the amino group, has been suggested to have potential antimicrobial and anti-inflammatory properties. The addition of an amino group in this compound could modulate these activities.
-
Neurological Disorders: Derivatives of aminopyridines have been investigated for their role in the central nervous system. For example, 5-Amino-2-methoxypyridine is used to synthesize antagonists for the OX2 receptor, which is involved in regulating sleep and wakefulness. This suggests a potential for this compound derivatives to modulate neurological pathways.
-
Antimalarial Activity: 8-Aminoquinoline derivatives are a well-established class of antimalarial drugs. The amino-methoxy-pyridine core of this compound shares features with these compounds, indicating a potential avenue for antimalarial drug discovery.
Potential Mechanisms of Action (Hypothetical)
Given the potential therapeutic areas, a key hypothetical mechanism of action for this compound or its derivatives could be the inhibition of signaling pathways critical for cancer cell proliferation, such as the PI3K/Akt/mTOR pathway.
Caption: Hypothetical inhibition of the PI3K signaling pathway.
Generalized Experimental Protocols
Detailed experimental protocols for this compound are not available. However, based on methodologies for similar compounds, the following outlines potential experimental workflows.
General Synthesis of Aminopicolinic Acids
A plausible synthetic route for this compound could involve the following conceptual steps. This is a generalized workflow and would require optimization.
Caption: A generalized synthetic workflow for aminopicolinic acids.
In Vitro Cytotoxicity Assay (Example Protocol)
To assess potential anticancer activity, a standard MTT assay could be employed.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A stock solution of this compound is prepared in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for 48-72 hours.
-
MTT Assay: After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours.
-
Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Future Directions and Conclusion
The therapeutic potential of this compound remains largely unexplored. The structural similarities to biologically active compounds suggest that it is a promising candidate for further investigation, particularly in the fields of oncology, infectious diseases, and neurology.
Future research should focus on:
-
Chemical Synthesis and Characterization: Development of an efficient and scalable synthesis route and full characterization of the compound.
-
In Vitro Screening: Comprehensive screening against a panel of cancer cell lines, bacterial and fungal strains, and relevant enzymes and receptors.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the compound.
-
In Vivo Studies: Evaluation of the efficacy, pharmacokinetics, and safety profile in animal models.
5-Amino-6-methoxypicolinic Acid: A Review of Its Chemistry and Potential as a Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-6-methoxypicolinic acid, a substituted pyridine derivative, holds potential as a valuable building block in medicinal chemistry. Its unique arrangement of amino, methoxy, and carboxylic acid functional groups on a picolinic acid core presents opportunities for the synthesis of novel compounds with diverse pharmacological activities. This technical guide provides a comprehensive review of the available research on this compound, including its synthesis and context within the broader landscape of substituted picolinic acids. Due to a notable lack of extensive publicly available research specifically on the biological activity of this compound, this review will also explore the known biological roles and experimental protocols for closely related analogs to provide a framework for future investigation.
Introduction
Picolinic acid and its derivatives are a class of compounds that have garnered significant interest in the field of drug discovery. The pyridine ring and the carboxylic acid at the 2-position provide a key scaffold for interacting with various biological targets. The introduction of additional substituents, such as amino and methoxy groups, can significantly modulate the physicochemical properties and pharmacological profile of these molecules. This compound (systematic name: 5-Amino-6-methoxypyridine-2-carboxylic acid; CAS Number: 1256793-40-4) is one such derivative with potential for further exploration.
While specific biological data for this compound is scarce in publicly accessible literature, its structural motifs are present in compounds with known biological activities. This suggests that this compound could serve as a crucial intermediate or a core structure for developing new therapeutic agents.
Chemical Synthesis and Characterization
A plausible synthetic strategy could involve the introduction of the amino and methoxy groups onto a pre-existing pyridine ring, followed by the formation or modification of the carboxylic acid moiety.
Hypothetical Synthetic Workflow:
Caption: A potential synthetic pathway for this compound.
General Experimental Considerations:
-
Starting Materials: The choice of the initial substituted pyridine is crucial and will dictate the subsequent reaction steps.
-
Reaction Conditions: Optimization of reaction conditions, including temperature, solvent, and catalysts, is essential to achieve good yields and purity.
-
Purification: Purification of intermediates and the final product would likely involve techniques such as column chromatography, recrystallization, and acid-base extraction.
-
Characterization: The structure of the synthesized compound would be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Potential Biological Significance and Therapeutic Applications
While direct biological data for this compound is limited, the pharmacological profiles of structurally similar compounds provide valuable insights into its potential applications.
Role as a Synthetic Intermediate
A patent application (WO2018116139A1) discloses the use of related picolinic acid derivatives as intermediates in the synthesis of (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide, a compound investigated for the treatment of respiratory disorders. This highlights the utility of the aminomethoxypicolinic acid scaffold in constructing more complex and biologically active molecules.
Insights from Related Picolinic Acid Derivatives
Research on other substituted picolinic acids has revealed a wide range of biological activities:
-
Antineoplastic Activity: 5-Alkylamino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone have shown potent inhibitory activity against ribonucleotide reductase and significant antineoplastic activity in vivo against L1210 leukemia.
-
Dopamine and Serotonin Receptor Antagonism: 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid is a key component of a potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptor antagonist.
These examples suggest that the 5-amino and 6-methoxy substitution pattern could be a valuable feature for designing novel enzyme inhibitors or receptor modulators.
Hypothetical Drug Discovery Workflow:
Caption: A typical workflow for utilizing a core scaffold in drug discovery.
Experimental Protocols for Evaluation
To elucidate the biological activity of this compound, a series of in vitro and in vivo assays would be necessary. The following are general protocols that could be adapted for its evaluation.
In Vitro Assays
Table 1: Potential In Vitro Assays for Biological Characterization
| Assay Type | Objective | General Methodology |
| Enzyme Inhibition Assays | To determine if the compound inhibits the activity of specific enzymes (e.g., kinases, proteases). | The compound is incubated with the target enzyme and its substrate. The rate of product formation is measured and compared to a control without the inhibitor. IC50 values are calculated. |
| Receptor Binding Assays | To assess the affinity of the compound for specific receptors. | A radiolabeled ligand and the test compound are incubated with a preparation of the target receptor. The displacement of the radioligand by the test compound is measured to determine the binding affinity (Ki). |
| Cell Proliferation Assays | To evaluate the effect of the compound on the growth of cancer cell lines. | Cancer cells are treated with varying concentrations of the compound. Cell viability is assessed after a specific incubation period using assays like MTT or CellTiter-Glo®. GI50 values are determined. |
| Antimicrobial Assays | To determine the minimum inhibitory concentration (MIC) against various bacterial or fungal strains. | The compound is serially diluted in growth media and incubated with the microorganism. The lowest concentration that inhibits visible growth is determined as the MIC. |
In Vivo Models
Should in vitro activity be observed, further evaluation in animal models would be warranted to assess efficacy, pharmacokinetics, and toxicity. The choice of model would depend on the specific therapeutic area of interest.
Conclusion and Future Directions
This compound represents an intriguing, yet underexplored, molecule in the realm of medicinal chemistry. While direct evidence of its biological activity is currently lacking in the public domain, its structural similarity to components of pharmacologically active compounds suggests significant potential. Its primary value may lie in its role as a versatile synthetic intermediate for the creation of compound libraries for high-throughput screening.
Future research should focus on:
-
Developing and publishing a robust and scalable synthesis for this compound.
-
Systematic screening of the compound and its derivatives against a diverse panel of biological targets.
-
Elucidation of the structure-activity relationships (SAR) of its derivatives to guide the design of more potent and selective compounds.
The exploration of this compound and its analogs could lead to the discovery of novel therapeutic agents for a range of diseases. This review serves as a call to the scientific community to further investigate this promising chemical entity.
Methodological & Application
Application Note: A Four-Step Synthesis of 5-Amino-6-methoxypicolinic Acid from Methyl 2,6-Dichloropyridine-3-carboxylate
Introduction
5-Amino-6-methoxypicolinic acid is a valuable substituted pyridine derivative that serves as a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its structural features, including the carboxylic acid, amino, and methoxy groups on the pyridine ring, make it a versatile scaffold for drug discovery and development. This application note provides a detailed four-step protocol for the synthesis of this compound, commencing from the commercially available methyl 2,6-dichloropyridine-3-carboxylate. The described synthetic route is robust, scalable, and utilizes standard laboratory reagents and techniques, making it accessible to a broad range of researchers.
Overall Reaction Scheme
The synthesis proceeds through four sequential transformations: selective methoxylation, nitration, simultaneous nitro group reduction and dechlorination via catalytic hydrogenation, and finally, ester hydrolysis to yield the target compound.
Figure 1: Overall synthetic workflow for the preparation of this compound.
Data Presentation
The following table summarizes the expected yields and key analytical data for each step of the synthesis.
| Step | Intermediate/Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by LCMS) |
| 1 | Methyl 2-chloro-6-methoxypyridine-3-carboxylate | C₈H₈ClNO₃ | 201.61 | 85-95 | >98% |
| 2 | Methyl 2-chloro-6-methoxy-5-nitropyridine-3-carboxylate | C₈H₇ClN₂O₅ | 246.61 | 70-80 | >97% |
| 3 | Methyl 5-amino-6-methoxypicolinate | C₈H₁₀N₂O₃ | 182.18 | 80-90 | >98% |
| 4 | This compound | C₇H₈N₂O₃ | 168.15 | >95 | >99% |
Experimental Protocols
Step 1: Synthesis of Methyl 2-chloro-6-methoxypyridine-3-carboxylate
This procedure is adapted from similar methoxylation reactions of chloropyridines.[1]
Materials:
-
Methyl 2,6-dichloropyridine-3-carboxylate (1.0 equiv)
-
Sodium methoxide (1.1 equiv)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve methyl 2,6-dichloropyridine-3-carboxylate in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add sodium methoxide portion-wise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield methyl 2-chloro-6-methoxypyridine-3-carboxylate.
Figure 2: Experimental workflow for the synthesis of Methyl 2-chloro-6-methoxypyridine-3-carboxylate.
Step 2: Synthesis of Methyl 2-chloro-6-methoxy-5-nitropyridine-3-carboxylate
This protocol is based on standard aromatic nitration procedures.[2]
Materials:
-
Methyl 2-chloro-6-methoxypyridine-3-carboxylate (1.0 equiv)
-
Fuming nitric acid (HNO₃, 1.5 equiv)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask containing concentrated sulfuric acid, cooled in an ice bath, slowly add methyl 2-chloro-6-methoxypyridine-3-carboxylate while maintaining the internal temperature below 10 °C.
-
In a separate flask, prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid at 0 °C.
-
Add the nitrating mixture dropwise to the solution of the starting material, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature and monitor its progress by TLC or LCMS.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane.
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain methyl 2-chloro-6-methoxy-5-nitropyridine-3-carboxylate.
Step 3: Synthesis of Methyl 5-amino-6-methoxypicolinate
This step involves a catalytic hydrogenation which simultaneously reduces the nitro group and removes the chloro substituent.
Materials:
-
Methyl 2-chloro-6-methoxy-5-nitropyridine-3-carboxylate (1.0 equiv)
-
10% Palladium on carbon (Pd/C, 10 mol%)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
In a hydrogenation vessel, dissolve methyl 2-chloro-6-methoxy-5-nitropyridine-3-carboxylate in methanol or ethyl acetate.
-
Carefully add 10% Pd/C to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or LCMS until the starting material is consumed.
-
Carefully vent the hydrogen and purge the vessel with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield methyl 5-amino-6-methoxypicolinate, which is often pure enough for the next step without further purification.
Step 4: Synthesis of this compound
This final step is a standard ester hydrolysis.[3]
Materials:
-
Methyl 5-amino-6-methoxypicolinate (1.0 equiv)
-
Lithium hydroxide (LiOH, 2.0 equiv)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve methyl 5-amino-6-methoxypicolinate in a mixture of THF and water.
-
Add lithium hydroxide and stir the mixture at room temperature.
-
Monitor the hydrolysis by TLC or LCMS.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~4-5 with 1 M HCl.
-
The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.
Figure 3: Logical relationship of the key transformations in the synthesis.
Conclusion
This application note details a reliable and efficient four-step synthesis of this compound from methyl 2,6-dichloropyridine-3-carboxylate. The provided protocols are straightforward and utilize common laboratory procedures, making this important building block readily accessible for applications in pharmaceutical and materials science research. The clear data presentation and workflow diagrams are intended to facilitate the successful implementation of this synthesis.
References
- 1. prepchem.com [prepchem.com]
- 2. 2-Chloro-6-methyl-3-nitropyridine | 56057-19-3 | Benchchem [benchchem.com]
- 3. Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). Part I. Hydrolysis of methyl 6-aminohexanoate - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 5-Amino-6-methoxypicolinic acid as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-6-methoxypicolinic acid is a functionalized pyridine derivative that holds potential as a versatile intermediate in pharmaceutical synthesis. Its unique substitution pattern, featuring an amino group, a methoxy group, and a carboxylic acid on the picoline scaffold, offers multiple reaction sites for the construction of complex molecular architectures. While specific literature on this compound is limited, its structural motifs are present in various biologically active compounds, suggesting its utility in the development of novel therapeutics. These application notes provide an overview of its potential applications, a plausible synthetic protocol, and its physicochemical properties based on available data for related compounds.
Disclaimer: Direct experimental data for this compound is not widely available in published literature. The following protocols and applications are based on established synthetic methodologies for analogous substituted picolinic acids and the known pharmacological relevance of the aminopicolinic acid scaffold.
Physicochemical Properties
A summary of the predicted and known properties of this compound and a related compound, 5-Methoxypicolinic acid, are presented below for comparison.
| Property | This compound (Predicted) | 5-Methoxypicolinic acid (CAS 29082-92-6)[1] |
| Molecular Formula | C₇H₈N₂O₃ | C₇H₇NO₃ |
| Molecular Weight | 168.15 g/mol | 153.14 g/mol |
| Appearance | Off-white to light brown solid | White to off-white solid |
| Melting Point | Not available | 172-174 °C |
| Boiling Point | Not available | 312.8 °C at 760 mmHg |
| Solubility | Expected to be soluble in polar organic solvents and aqueous bases. | Soluble in polar solvents like water and alcohols. |
Potential Pharmaceutical Applications
The aminopicolinic acid scaffold is a key component in a variety of pharmacologically active molecules. By analogy, this compound could serve as a crucial intermediate in the synthesis of compounds targeting a range of therapeutic areas.
-
Antimicrobial Agents: Aminopicolinic acid derivatives have been investigated for their antimicrobial properties. The amino and carboxylic acid moieties can be functionalized to interact with bacterial enzymes or cellular structures.
-
Enzyme Inhibitors: The structural features of this compound make it a suitable starting material for the design of enzyme inhibitors, for example, in the development of herbicides that target specific plant enzymes.[2]
-
Dopamine and Serotonin Receptor Ligands: Picolinic acid derivatives have been utilized in the synthesis of potent antagonists for dopamine D2 and D3 receptors, as well as serotonin-3 (5-HT3) receptors, indicating potential applications in treating neurological and psychiatric disorders.[3]
-
Metal Chelating Agents: The nitrogen atom of the pyridine ring and the adjacent carboxylic acid group can act as a bidentate ligand for various metal ions. This property is useful in the design of metal-chelating drugs for conditions involving metal ion imbalance or for diagnostic imaging agents.
Experimental Protocols
The following is a proposed multi-step synthesis for this compound, based on general and established organic chemistry principles for the synthesis of substituted picolinic acids.[4]
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol
Step 1: Nitration of 6-Hydroxypicolinic acid to yield 6-Hydroxy-5-nitropicolinic acid
-
To a cooled (0-5 °C) solution of fuming nitric acid, slowly add concentrated sulfuric acid while maintaining the temperature.
-
Gradually add 6-hydroxypicolinic acid to the nitrating mixture with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated product by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
Step 2: Methylation of 6-Hydroxy-5-nitropicolinic acid to yield 6-Methoxy-5-nitropicolinic acid
-
Suspend 6-hydroxy-5-nitropicolinic acid in a suitable solvent such as dimethylformamide (DMF).
-
Add a base, for example, potassium carbonate, to the suspension.
-
Add a methylating agent, such as methyl iodide or dimethyl sulfate, dropwise to the mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by crystallization or chromatography.
Step 3: Esterification of 6-Methoxy-5-nitropicolinic acid to yield Methyl 6-methoxy-5-nitropicolinate
-
Dissolve 6-methoxy-5-nitropicolinic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Reflux the mixture for several hours until the reaction is complete.
-
Cool the reaction mixture and neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the methyl ester.
Step 4: Reduction of Methyl 6-methoxy-5-nitropicolinate to yield Methyl 5-amino-6-methoxypicolinate
-
Dissolve the nitro-ester in a suitable solvent like methanol or ethyl acetate.
-
Add a catalyst, such as 10% Palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi).
-
Monitor the reaction until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the amino ester.
Step 5: Hydrolysis of Methyl 5-amino-6-methoxypicolinate to yield this compound
-
Dissolve the amino ester in a mixture of an alcohol (e.g., methanol) and water.
-
Add an aqueous solution of a base, such as sodium hydroxide or lithium hydroxide.
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete.
-
Acidify the reaction mixture with a mineral acid (e.g., HCl) to the isoelectric point of the amino acid to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Logical Workflow for Drug Discovery Application
The following diagram illustrates a typical workflow for utilizing this compound in a drug discovery program.
Caption: Drug discovery workflow using the target intermediate.
Conclusion
This compound represents a promising, albeit underexplored, building block for medicinal chemistry. Its synthesis is achievable through established chemical transformations. The presence of versatile functional groups on the picolinic acid core makes it an attractive starting material for the generation of diverse chemical libraries for drug discovery campaigns targeting a wide array of diseases. Further research into the synthesis and application of this intermediate is warranted to fully unlock its potential in the development of new pharmaceutical agents.
References
Applications of 5-Amino-6-methoxypicolinic Acid in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Note on the Availability of Data: Extensive literature searches for specific applications of 5-Amino-6-methoxypicolinic acid in organic synthesis did not yield detailed experimental protocols or quantitative data. This suggests that the compound may be a novel or specialized reagent with limited published applications. The following application notes and protocols are therefore based on the established reactivity and applications of structurally analogous compounds, such as other substituted aminopicolinic acids and related amino-heterocyclic carboxylic acids. These examples serve to illustrate the potential synthetic utility of this compound.
Introduction to this compound and its Potential
This compound is a substituted pyridine derivative featuring three key functional groups: a carboxylic acid, an amino group, and a methoxy group. This unique combination of functionalities makes it a potentially versatile building block in organic synthesis. The pyridine core is a common scaffold in medicinal chemistry, and the substituents offer multiple reaction sites for diversification.
-
The carboxylic acid can be readily converted into esters, amides, or serve as a handle for decarboxylative cross-coupling reactions.
-
The amino group is a nucleophile and can undergo acylation, alkylation, arylation, or participate in the formation of heterocyclic rings.
-
The methoxy group can influence the electronic properties of the pyridine ring and may be a site for demethylation to reveal a hydroxyl group.
-
The overall structure is a "privileged scaffold" that can be found in a variety of biologically active molecules.[1][2]
Potential Applications in Organic Synthesis
Based on the reactivity of similar compounds, this compound is a promising candidate for the synthesis of a variety of target molecules, particularly in the fields of medicinal chemistry and materials science.
Synthesis of Bioactive Amide Derivatives
The most direct application of this compound is in the synthesis of amide derivatives. Amide bond formation is a cornerstone of medicinal chemistry, and many drug candidates contain this functional group.[3] The reaction of the carboxylic acid moiety with a wide range of primary and secondary amines can generate libraries of compounds for biological screening.
Experimental Protocols (Based on Analogous Systems)
The following protocols are generalized procedures based on well-established methods for similar substrates. Researchers should optimize these conditions for this compound.
Protocol 3.1: General Procedure for Amide Coupling
This protocol describes a standard method for the formation of an amide bond between a carboxylic acid and an amine using a coupling agent.[4]
Reaction:
Materials:
-
This compound
-
Amine (primary or secondary)
-
Coupling agent (e.g., EDC, HATU)[3]
-
Base (e.g., DIPEA, Et3N)
-
Solvent (e.g., DMF, CH2Cl2)
Procedure:
-
To a solution of this compound (1.0 equiv.) in the chosen solvent, add the amine (1.1 equiv.) and the base (1.5 equiv.).
-
Add the coupling agent (1.2 equiv.) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3.2: Suzuki Cross-Coupling of a Halogenated Derivative
This protocol outlines a general procedure for a Suzuki cross-coupling reaction. This would require prior conversion of the amino or another position of this compound to a halide (e.g., via a Sandmeyer reaction on the amino group).
Reaction:
Materials:
-
Halogenated this compound derivative
-
Boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent (e.g., Dioxane/Water, Toluene)
Procedure:
-
To a reaction vessel, add the halogenated picolinic acid derivative (1.0 equiv.), the boronic acid (1.2 equiv.), the palladium catalyst (0.05 equiv.), and the base (2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-110 °C and stir for 6-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite.
-
Extract the filtrate with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Data Presentation (Hypothetical Quantitative Data)
The following tables present hypothetical data for the reactions described above to illustrate how quantitative results would be structured.
Table 1: Synthesis of 5-Amino-6-methoxypicolinamide Derivatives
| Entry | Amine (R1R2NH) | Coupling Agent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | EDC | DIPEA | DMF | 12 | 85 |
| 2 | Morpholine | HATU | Et3N | CH2Cl2 | 8 | 92 |
| 3 | Aniline | EDC/HOBt | DMAP | CH3CN | 18 | 78[3] |
Table 2: Suzuki Cross-Coupling with a Hypothetical Bromo-Derivative
| Entry | Boronic Acid (R-B(OH)2) | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 100 | 75 |
| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl2 | Cs2CO3 | Toluene | 110 | 82 |
| 3 | Thiophene-2-boronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 100 | 68 |
Visualizations
Diagram 1: Potential Synthetic Pathways for this compound
Caption: Potential reaction pathways for this compound.
Diagram 2: Experimental Workflow for Amide Library Synthesis
Caption: Workflow for the synthesis of an amide library.
Conclusion
While direct applications of this compound are not yet prominent in the scientific literature, its structural features suggest significant potential as a versatile building block in organic synthesis. The protocols and potential applications outlined here, based on well-established chemistry of analogous compounds, provide a solid foundation for researchers to explore its utility in the synthesis of novel compounds for drug discovery and materials science. Further research into the reactivity and applications of this specific molecule is warranted.
References
- 1. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]
Application Notes & Protocols for the Quantification of 5-Amino-6-methoxypicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-6-methoxypicolinic acid is a substituted picolinic acid derivative of interest in various fields of chemical and pharmaceutical research. Accurate and reliable quantification of this analyte in different matrices is crucial for its development and application. While specific validated analytical methods for this compound are not widely published, robust analytical techniques developed for similar amino acid and picolinic acid derivatives can be readily adapted.
This document provides detailed application notes and protocols for two common and powerful analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods serve as a comprehensive starting point for the development and validation of quantitative assays for this compound.
General Considerations for Method Development
Before proceeding with the specific protocols, it is essential to consider the physicochemical properties of this compound. With a molecular formula of C7H8N2O3 and a molecular weight of approximately 168.15 g/mol , the molecule possesses both an acidic carboxylic acid group and a basic amino group, making it amphoteric. The presence of the pyridine ring provides a chromophore for UV detection. These characteristics guide the selection of appropriate sample preparation, chromatographic, and detection techniques.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key quantitative parameters and typical starting conditions for the two proposed analytical methods for this compound quantification.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography and detection by UV absorbance. | Separation by chromatography and detection by mass-to-charge ratio. |
| Selectivity | Moderate; based on chromatographic retention time and UV spectrum. | High; based on retention time and specific mass transitions (parent/daughter ions). |
| Sensitivity (LOD/LOQ) | Typically in the low µg/mL to high ng/mL range. | High, often reaching low ng/mL to pg/mL levels. |
| Sample Preparation | Protein precipitation, liquid-liquid extraction, or solid-phase extraction. | Protein precipitation, liquid-liquid extraction, or solid-phase extraction. |
| Instrumentation | HPLC system with a UV/Vis or Diode Array Detector. | LC system coupled to a triple quadrupole mass spectrometer. |
| Validation Requirements | Linearity, accuracy, precision, selectivity, LOQ, recovery. | Linearity, accuracy, precision, selectivity, LOQ, recovery, matrix effect. |
| Primary Application | Quantification in less complex matrices or at higher concentrations. | Quantification in complex biological matrices (plasma, urine, tissue) and for high-sensitivity requirements. |
Experimental Protocols
Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol outlines a reversed-phase HPLC method with UV detection, a widely accessible and robust technique for the quantification of aromatic compounds.
1. Sample Preparation (for Biological Matrices, e.g., Plasma)
-
To 100 µL of plasma sample, add 300 µL of a protein precipitation solvent (e.g., acetonitrile or methanol) containing the internal standard.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an HPLC vial for analysis.
2. HPLC-UV Operating Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: To be determined by UV scan (a starting point would be around 254 nm or 270 nm due to the pyridine ring).
3. Method Validation
The method should be validated according to standard guidelines, assessing linearity, accuracy, precision, limit of quantification (LOQ), and recovery.
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol describes a highly sensitive and selective LC-MS/MS method, ideal for bioanalytical applications.
1. Sample Preparation (for Biological Matrices, e.g., Plasma)
The sample preparation procedure is the same as described in the HPLC-UV protocol. The use of a stable isotope-labeled internal standard is highly recommended for LC-MS/MS analysis to correct for matrix effects and variability in extraction.
2. LC-MS/MS Operating Conditions
-
LC System: A UPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
-
0-0.5 min: 2% B
-
0.5-3.0 min: 2% to 98% B
-
3.0-3.5 min: 98% B
-
3.5-3.6 min: 98% to 2% B
-
3.6-5.0 min: 2% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):
-
This compound:
-
Precursor Ion (Q1): m/z 169.1 (M+H)+
-
Product Ion (Q3): To be determined by infusion and collision-induced dissociation (CID) experiments. A likely fragmentation would involve the loss of the carboxylic acid group (CO2H, 45 Da), resulting in a fragment of m/z 124.1.
-
-
Internal Standard (Stable Isotope Labeled): MRM transition to be determined based on the specific internal standard used.
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
3. Method Validation
In addition to the validation parameters for HPLC-UV, LC-MS/MS methods require the assessment of matrix effects and stability.
Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Experimental Workflow for HPLC-UV Analysis.
Caption: Experimental Workflow for LC-MS/MS Analysis.
Conclusion
The protocols and guidelines presented in this document provide a solid foundation for developing and validating robust analytical methods for the quantification of this compound. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the study, including the complexity of the sample matrix, the required sensitivity, and the available instrumentation. It is imperative that any adapted method undergoes rigorous validation to ensure the accuracy, precision, and reliability of the generated data.
Application Notes and Protocols for Derivatization of 5-Amino-6-methoxypicolinic acid for HPLC Analysis
Abstract
This document provides detailed protocols for the pre-column derivatization of 5-Amino-6-methoxypicolinic acid for quantitative analysis by High-Performance Liquid Chromatography (HPLC). Most amino acids, including this compound, lack a suitable chromophore for sensitive UV or fluorescence detection.[1][2] Derivatization is a crucial step to attach a chemical tag that enhances detectability.[1][2] This application note outlines two robust and widely used derivatization methods: one utilizing 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) with the Waters AccQ•Tag™ system, and the other employing phenylisothiocyanate (PITC). These protocols are intended for researchers, scientists, and drug development professionals requiring accurate quantification of this amino acid derivative.
Introduction
This compound is a substituted picolinic acid derivative that may be of interest in various fields, including pharmaceutical and biological research. Accurate and sensitive quantification by HPLC is often necessary. Pre-column derivatization offers a reliable strategy to overcome the inherent low UV absorbance and fluorescence of such compounds.[2] This process involves a chemical reaction to attach a UV-active or fluorescent tag to the amino group of the analyte before its introduction into the HPLC system.
This note details the derivatization procedures using two popular reagents:
-
AccQ•Tag™ (AQC): 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) reacts with primary and secondary amines to yield highly stable, fluorescent derivatives that can be detected with high sensitivity.[1][3][4][5] The Waters AccQ•Tag™ system provides a convenient kit with pre-packaged reagents for this purpose.[1][3]
-
Phenylisothiocyanate (PITC): PITC, also known as Edman's reagent, reacts with amino acids to form phenylthiocarbamyl (PTC) derivatives.[6][7][8] These derivatives are stable and exhibit strong UV absorbance at 254 nm, allowing for sensitive detection.[6][7][8]
Experimental Protocols
Protocol 1: Derivatization using AccQ•Tag™ Reagent
This protocol is adapted from the Waters AccQ•Tag™ chemistry method.[1]
Materials:
-
This compound standard or sample
-
AccQ•Tag™ Derivatization Kit (containing AccQ•Fluor Borate Buffer, AccQ•Fluor Reagent Powder, and AccQ•Fluor Reagent Diluent)
-
Milli-Q water or equivalent HPLC-grade water
-
0.1 N Hydrochloric Acid (HCl) and 0.1 N Sodium Hydroxide (NaOH) for pH adjustment (if necessary)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Heating block or water bath at 55°C
-
Vortex mixer
Procedure:
-
Reagent Preparation:
-
Reconstitute the AccQ•Fluor Reagent Powder with the AccQ•Fluor Reagent Diluent (acetonitrile) as per the kit instructions. Vortex gently to dissolve. This is the derivatizing reagent.
-
-
Sample Preparation:
-
Dissolve the this compound standard or sample in a suitable solvent, such as 0.1 N HCl.
-
If the sample is in a solution with a high acid concentration (>0.1 N HCl), it should be neutralized. This can be done by substituting a portion of the borate buffer with an equivalent amount of NaOH.[1]
-
Remove any particulate matter from the sample by centrifugation or filtration.[1]
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
70 µL of AccQ•Fluor Borate Buffer
-
10 µL of the this compound sample or standard
-
-
Vortex the mixture gently.
-
Add 20 µL of the prepared derivatizing reagent.
-
Immediately vortex the tube for 5-10 seconds.
-
Heat the reaction mixture at 55°C for 10 minutes.[9] This step ensures the complete derivatization of the amino acid.[9]
-
-
HPLC Analysis:
-
After heating, the sample is ready for injection into the HPLC system.
-
The derivatized product is stable and can be analyzed using a reversed-phase HPLC column, such as a Waters AccQ•Tag™ column.[3]
-
Protocol 2: Derivatization using Phenylisothiocyanate (PITC)
This protocol is a generalized procedure based on established methods for PITC derivatization.[6][8]
Materials:
-
This compound standard or sample
-
Phenylisothiocyanate (PITC)
-
Coupling Solution: Acetonitrile:Pyridine:Triethylamine:Water (10:5:2:3 v/v/v/v)[8]
-
Drying solvent: Ethanol
-
Re-suspension Solution: 0.05 M Ammonium Acetate, pH 6.8[6]
-
Vacuum centrifuge or rotary evaporator
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Place an appropriate amount of the this compound standard or sample into a microcentrifuge tube.
-
If the sample is in solution, dry it completely using a vacuum centrifuge or rotary evaporator. It is crucial to ensure all acid (e.g., HCl) is removed before derivatization.[8]
-
-
Derivatization Reaction:
-
Removal of Excess Reagent:
-
Dry the sample completely under high vacuum using a vacuum centrifuge or rotary evaporator to remove the excess PITC and coupling solvents.[6]
-
-
Sample Reconstitution and HPLC Analysis:
Data Presentation
The following table summarizes the key parameters for the two derivatization protocols.
| Parameter | AccQ•Tag™ (AQC) Derivatization | Phenylisothiocyanate (PITC) Derivatization |
| Derivatizing Reagent | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate | Phenylisothiocyanate |
| Reaction pH | Optimal pH of 8.5, maintained by borate buffer[9] | Alkaline, maintained by coupling solution containing triethylamine[8] |
| Reaction Temperature | 55°C[9] | Room Temperature[6][8] |
| Reaction Time | 10 minutes[9] | 5 - 10 minutes[6][8] |
| Excess Reagent Removal | Not required; excess reagent hydrolyzes to non-interfering byproducts[5] | Required; typically by vacuum evaporation[6] |
| Derivative Stability | Highly stable[1][5] | Stable[6] |
| Detection Method | Fluorescence or UV[4] | UV at 254 nm[6][7] |
HPLC Conditions (General Recommendations)
The specific HPLC conditions will need to be optimized for the particular instrument and column used. However, general starting points are provided below.
| Parameter | AccQ•Tag™ (AQC) Analysis | PITC Analysis |
| Column | Reversed-phase C18, e.g., Waters AccQ•Tag™ Column (4 µm)[3] | Reversed-phase C8 or C18[6] |
| Mobile Phase A | Aqueous buffer (e.g., acetate or phosphate buffer) | 0.05 M Ammonium Acetate, pH 6.8[6] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol[6] |
| Gradient | Gradient elution with increasing concentration of Mobile Phase B | Gradient elution with increasing concentration of Mobile Phase B[6] |
| Detection | Fluorescence (Ex: 250 nm, Em: 395 nm) or UV (e.g., 254 nm or 260 nm)[5] | UV at 254 nm[6] |
| Column Temperature | Typically 30-40°C | Typically 30-40°C |
Visualizations
Caption: Experimental workflow for the derivatization and HPLC analysis of this compound.
References
- 1. waters.com [waters.com]
- 2. myfoodresearch.com [myfoodresearch.com]
- 3. waters.com [waters.com]
- 4. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 5. Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amino Acid Analysis Using Precolumn Derivatization with Phenylisothiocyanate | Springer Nature Experiments [experiments.springernature.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. AccQ•Tag™ Amino Acid Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]
Application Notes and Protocols: 5-Amino-6-methoxypicolinic Acid as a Novel Scaffold for Dopamine D2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dopamine D2 receptor is a critical target in the development of therapeutics for a range of neuropsychiatric disorders, including schizophrenia and bipolar disorder. While numerous D2 antagonists exist, the search for novel chemical scaffolds with improved selectivity and reduced side-effect profiles remains an active area of research. This document outlines a hypothetical framework for the investigation of 5-Amino-6-methoxypicolinic acid as a novel scaffold for the development of potent and selective dopamine D2 receptor antagonists. Picolinic acid derivatives have shown activity at other components of the dopaminergic system, suggesting that this scaffold may be a promising starting point for inhibitor design.
While direct evidence for the efficacy of this compound as a dopamine antagonist is not yet established, its structural features present an opportunity for the design of a new class of therapeutic agents. This document provides detailed, albeit theoretical, protocols for the synthesis, in vitro screening, and functional characterization of a lead compound derived from this scaffold.
Hypothetical Lead Compound
For the purpose of these protocols, we will designate our hypothetical lead compound, derived from this compound, as DAP-1 . The proposed structure of DAP-1 incorporates a pharmacophore common to many D2 antagonists, attached to the this compound core.
Data Presentation
The following tables represent the type of quantitative data that would be generated during the experimental evaluation of DAP-1 and its analogs. The values presented are for illustrative purposes.
Table 1: In Vitro Binding Affinity of DAP-1 at Dopamine Receptors
| Compound | D1 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) | D5 Ki (nM) |
| DAP-1 | >1000 | 15.2 | 89.5 | 250.1 | >1000 |
| Haloperidol | 220 | 1.2 | 0.8 | 5.4 | 180 |
| Clozapine | 85 | 125 | 160 | 25 | 90 |
Table 2: Functional Antagonist Activity of DAP-1
| Compound | D2 Receptor cAMP Inhibition IC50 (nM) | D2 Receptor β-Arrestin Recruitment IC50 (nM) |
| DAP-1 | 25.8 | 45.3 |
| Haloperidol | 2.1 | 5.5 |
| Aripiprazole | 1.8 (partial agonist) | 35.2 |
Experimental Protocols
Protocol 1: Synthesis of Hypothetical Dopamine Antagonist (DAP-1)
This protocol describes a plausible multi-step synthesis of a target dopamine antagonist, DAP-1, starting from this compound.
Step 1: Amide Coupling of this compound with a Linker
-
Dissolve this compound (1 equivalent) in anhydrous dimethylformamide (DMF).
-
Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.2 equivalents) and 1-Hydroxybenzotriazole (HOBt, 1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine linker (e.g., N-Boc-1,4-diaminobutane, 1.1 equivalents) to the reaction mixture.
-
Stir at room temperature for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: Deprotection of the Boc Group
-
Dissolve the Boc-protected intermediate from Step 1 in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1 v/v).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the deprotected amine.
Step 3: Reductive Amination to Introduce the Pharmacophore
-
Dissolve the deprotected amine from Step 2 in methanol.
-
Add the desired aldehyde or ketone (e.g., 4-fluorobenzaldehyde, 1.1 equivalents) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium cyanoborohydride (NaBH3CN, 1.5 equivalents) portion-wise.
-
Stir the reaction at room temperature for 24 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final compound (DAP-1) by preparative high-performance liquid chromatography (HPLC).
Protocol 2: Dopamine D2 Receptor Radioligand Binding Assay
This protocol is for determining the binding affinity (Ki) of the synthesized compound for the dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.
-
[3H]-Spiperone (radioligand).
-
Haloperidol (reference compound).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Scintillation cocktail and vials.
-
96-well plates.
Procedure:
-
Prepare cell membranes from HEK293-D2 cells.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]-Spiperone (at a final concentration equal to its Kd), and 50 µL of varying concentrations of the test compound (DAP-1) or reference compound (Haloperidol).
-
For non-specific binding, add 50 µL of a high concentration of an unlabeled ligand (e.g., 10 µM Haloperidol).
-
Initiate the binding reaction by adding 50 µL of the cell membrane preparation (containing 10-20 µg of protein).
-
Incubate the plate at room temperature for 90 minutes.
-
Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
Calculate the Ki values using the Cheng-Prusoff equation.
Protocol 3: cAMP Functional Assay for D2 Receptor Antagonism
This assay measures the ability of the test compound to antagonize the dopamine-induced inhibition of cyclic AMP (cAMP) production.
Materials:
-
CHO-K1 cells stably co-expressing the human dopamine D2 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase).
-
Forskolin.
-
Dopamine.
-
Assay medium: DMEM/F12 with 0.1% BSA.
-
Lysis buffer and luciferase substrate.
Procedure:
-
Plate the CHO-K1-D2 cells in a 96-well plate and incubate overnight.
-
Remove the culture medium and add assay medium containing varying concentrations of the test compound (DAP-1).
-
Incubate for 30 minutes at 37°C.
-
Add a fixed concentration of dopamine (EC80) and a fixed concentration of forskolin to stimulate cAMP production.
-
Incubate for an additional 30 minutes at 37°C.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
Plot the antagonist dose-response curve and calculate the IC50 value.
Mandatory Visualizations
Caption: Dopamine D2 receptor signaling pathway and the inhibitory action of the hypothetical antagonist DAP-1.
Caption: Experimental workflow for the development and screening of dopamine antagonists from a novel scaffold.
Caption: A simplified, hypothetical synthesis scheme for the lead compound DAP-1.
Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the amide coupling of 5-Amino-6-methoxypicolinic acid and its derivatives. The following procedures are intended as a guide and may require optimization for specific substrates and scales.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery. Its substituted pyridine scaffold is a key feature in a variety of biologically active compounds. The ability to efficiently couple this scaffold with a diverse range of amines via amide bond formation is crucial for the synthesis of compound libraries for screening and lead optimization. This document outlines two representative protocols for such coupling reactions, utilizing common and efficient coupling reagents.
Data Presentation
The following table summarizes the quantitative data from the referenced experimental protocols.
| Protocol | Coupling Reagent | Base | Solvent | Product Yield | Purity | Reference |
| Protocol 1 | HATU | DIPEA | Isopropylacetate | 88% | 95 A% | WO 2018/116139 A1 |
| Protocol 2 | HATU | TEA | DMF | 55% | Not Reported | Organic & Biomolecular Chemistry, 2022, DOI: 10.1039/d2ob00431a[1] |
Experimental Protocols
Protocol 1: HATU-Mediated Coupling of a Substituted 3-Amino-6-methoxypicolinic Acid
This protocol is adapted from the synthesis of (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide, as described in patent WO 2018/116139 A1. This procedure is suitable for coupling aminopicolinic acids with primary or secondary amines.
Materials:
-
3-Amino-6-methoxy-5-(trifluoromethyl)picolinic acid
-
(S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-ol
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Isopropylacetate
Procedure:
-
To a reaction vessel, add 3-amino-6-methoxy-5-(trifluoromethyl)picolinic acid (20 g, 84.7 mmol) and HATU (38.6 g, 101.6 mmol).
-
Add a solution of (S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-ol in isopropylacetate (7%, 188 g, 93 mmol).
-
Stir the solution at room temperature.
-
Slowly add diisopropylethylamine (21.8 g, 169.4 mmol) to the reaction mixture.
-
Continue to stir the reaction at room temperature for 2.5 hours.
-
Monitor the reaction progress by a suitable chromatographic method (e.g., HPLC or TLC).
-
Upon completion, quench the reaction by adding water (10 ml).
-
Separate the organic and aqueous phases.
-
Extract the aqueous phase with isopropylacetate.
-
Combine the organic phases and wash with 10% aqueous citric acid (10 ml).
-
Perform three consecutive extractions with 1 M aqueous NaOH.
-
Dry the organic phase over magnesium sulfate and evaporate to dryness to yield the final product.
Expected Outcome:
This procedure is reported to yield (S)-3-bromo-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide with a purity of 95 A% and a yield of 88%.
Protocol 2: General One-Pot HATU-Mediated Amide Coupling and Subsequent Cyclization
This protocol provides a more general one-pot procedure for a HATU-mediated amide coupling followed by an acid-catalyzed cyclization.[1] This can be adapted for the coupling of this compound with an appropriate amine, where a subsequent intramolecular reaction is desired.
Materials:
-
Carboxylic acid (e.g., this compound)
-
Amine
-
HATU
-
TEA (Triethylamine)
-
DMF (Dimethylformamide)
-
Acetic Acid
Procedure:
-
Dissolve the carboxylic acid and the amine in DMF at room temperature.
-
Add HATU and TEA to the solution.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the formation of the amide intermediate by TLC or LC-MS.
-
Once the amide formation is complete, add acetic acid to the reaction mixture.
-
Heat the reaction to reflux for 2 hours to induce cyclization.
-
Cool the reaction mixture to room temperature.
-
Perform a standard aqueous work-up and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography.
Expected Outcome:
The referenced procedure for a similar system reports a yield of 55% for the two-step, one-pot process.[1]
Mandatory Visualizations
The following diagrams illustrate the general workflow for the synthesis of a picolinamide derivative library and the reaction mechanism of a HATU-mediated coupling.
References
5-Amino-6-methoxypicolinic Acid: A Promising but Underexplored Scaffold in Medicinal Chemistry
For Immediate Release
[City, State] – [Date] – 5-Amino-6-methoxypicolinic acid, a substituted pyridine derivative, presents itself as a potentially valuable building block for the development of novel therapeutic agents. Its unique arrangement of a carboxylic acid, an amino group, and a methoxy group on a pyridine ring offers medicinal chemists a versatile scaffold for creating diverse molecular architectures with the potential for a range of biological activities. However, a comprehensive review of the current scientific literature reveals a notable gap in the exploration of this specific molecule as a starting material in drug discovery programs.
While the parent compound, 5-Amino-6-methoxypyridine-2-carboxylic acid (CAS No. 1256793-40-4), is commercially available, detailed studies on its application in the synthesis of biologically active derivatives, complete with quantitative data and explicit experimental protocols, are not readily found in published research. The inherent functionalities of this molecule suggest its potential utility in generating libraries of compounds for screening against various drug targets. The carboxylic acid can be readily converted to amides, esters, and other derivatives, while the amino group serves as a handle for a wide array of chemical transformations, allowing for the introduction of diverse substituents to probe structure-activity relationships (SAR).
Potential Applications in Drug Discovery
Based on the known biological activities of structurally related aminopicolinic acids and other pyridine-based scaffolds, this compound could serve as a key building block in the following therapeutic areas:
-
Oncology: Pyridine and picolinamide moieties are present in numerous kinase inhibitors and other anticancer agents. The functional groups on this compound could be elaborated to target specific enzymes or receptors involved in cancer cell proliferation and survival.
-
Neuroscience: The picolinamide scaffold is a feature of several compounds targeting the central nervous system. Derivatives of this compound could be designed to interact with neurotransmitter receptors or enzymes implicated in neurological disorders.
-
Infectious Diseases: The pyridine ring is a common motif in antibacterial and antiviral agents. Modification of the amino and carboxyl groups could lead to the discovery of novel compounds with antimicrobial properties.
General Synthetic Strategies
The functional groups of this compound allow for a variety of synthetic modifications. A general workflow for the utilization of this building block in the synthesis of a diverse library of compounds is proposed below.
Caption: General synthetic workflow for the diversification of this compound.
Experimental Protocols: A General Approach
While specific protocols for derivatives of this compound are not available, the following represents a general and widely applicable method for the synthesis of amides from a carboxylic acid building block.
General Protocol for Amide Coupling:
-
Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dimethylformamide or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add a coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes.
-
Amine Addition: To the activated carboxylic acid solution, add the desired primary or secondary amine (1.0-1.2 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with an aqueous acid solution (e.g., 1N HCl), a saturated aqueous solution of sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC) to afford the desired amide.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Quantitative Data: A Call for Further Research
At present, there is no publicly available quantitative biological data (e.g., IC₅₀, EC₅₀, Kᵢ) for derivatives of this compound. The generation of such data would require the synthesis of a library of analogs and their subsequent evaluation in relevant biological assays. The tables below are provided as templates for the presentation of such data once it becomes available.
Table 1: Template for In Vitro Biological Activity Data
| Compound ID | R¹ Substituent | R² Substituent | Target | IC₅₀ (nM) |
| Example-1 | H | Benzyl | Kinase X | Data not available |
| Example-2 | H | 4-Fluorobenzyl | Kinase X | Data not available |
| Example-3 | Acetyl | Benzyl | Kinase X | Data not available |
Table 2: Template for Physicochemical Properties
| Compound ID | Molecular Weight | LogP | Aqueous Solubility (µM) |
| Example-1 | Calculated | Calculated | Data not available |
| Example-2 | Calculated | Calculated | Data not available |
| Example-3 | Calculated | Calculated | Data not available |
Future Directions and Conclusion
This compound holds considerable promise as a versatile building block in the field of medicinal chemistry. Its inherent structural features provide a solid foundation for the design and synthesis of novel small molecules with the potential for diverse pharmacological activities. The lack of extensive research on this particular scaffold represents a significant opportunity for academic and industrial researchers. Future work should focus on the systematic synthesis of derivative libraries, followed by comprehensive biological screening and SAR studies. Such efforts are crucial to unlock the full potential of this compound in the quest for new and effective medicines.
The following diagram illustrates the logical relationship in a typical SAR study that could be applied to derivatives of this compound.
Caption: Logical flow for a Structure-Activity Relationship (SAR) study.
Application Notes and Protocols for Measuring 5-Amino-6-methoxypicolinic Acid Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-6-methoxypicolinic acid is a pyridine carboxylic acid derivative with potential therapeutic applications. Picolinic acid, a metabolite of tryptophan, and its derivatives have demonstrated a range of biological activities, including immunomodulatory, antimicrobial, and anticancer effects. This document provides detailed protocols for a panel of in vitro assays to characterize the biological activity of this compound, as well as an analytical method for its quantification.
Analytical Quantification of this compound
A robust analytical method is crucial for the accurate quantification of this compound in various matrices. The following protocol is based on High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible and reliable technique.
High-Performance Liquid Chromatography (HPLC) Method
This method is adapted from established procedures for the analysis of picolinic acid and its derivatives.[1][2]
Experimental Protocol
| Parameter | Condition |
| Instrument | HPLC system with UV-Vis Detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic elution with 0.1 M Sodium Phosphate buffer (pH 3.0) : Acetonitrile (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 265 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Standard Preparation | Prepare a stock solution of this compound (1 mg/mL) in the mobile phase. Prepare a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) for the calibration curve. |
| Sample Preparation | For in vitro samples, centrifuge to remove debris and dilute the supernatant in the mobile phase. |
Data Presentation
| Analyte | Retention Time (min) | Linear Range (µg/mL) | Limit of Detection (µg/mL) |
| This compound | To be determined | 1 - 100 | To be determined |
Workflow for HPLC Quantification
Immunomodulatory Activity Assays
Picolinic acid is known to modulate immune responses, particularly macrophage activation.[3] The following assays will help determine the immunomodulatory potential of this compound.
Macrophage Activation and Cytokine Profiling
This protocol assesses the ability of the test compound to induce the activation of macrophages and modulate the secretion of key pro-inflammatory and anti-inflammatory cytokines.
Experimental Protocol
| Step | Procedure |
| 1. Cell Culture | Culture murine macrophage cell line (e.g., RAW 264.7) or human monocyte-derived macrophages (THP-1 differentiated with PMA) in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. |
| 2. Cell Seeding | Seed cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight. |
| 3. Treatment | Treat the cells with various concentrations of this compound (e.g., 1, 10, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., LPS at 1 µg/mL). |
| 4. Incubation | Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator. |
| 5. Supernatant Collection | After incubation, collect the cell culture supernatants and store them at -80°C for cytokine analysis. |
| 6. Cytokine Analysis | Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions. |
Data Presentation
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |
| Vehicle Control | - | |||
| LPS (Positive Control) | 1 µg/mL | |||
| This compound | 1 | |||
| 10 | ||||
| 100 |
Macrophage Activation and Cytokine Profiling Workflow
Lymphocyte Proliferation Assay (MTT Assay)
This assay determines the effect of the compound on the proliferation of lymphocytes, a key aspect of the adaptive immune response.
Experimental Protocol
| Step | Procedure |
| 1. Lymphocyte Isolation | Isolate splenocytes from a mouse and prepare a single-cell suspension. Lyse red blood cells using ACK lysis buffer. |
| 2. Cell Seeding | Seed the lymphocytes in a 96-well plate at a density of 2 x 10^5 cells/well in RPMI-1640 medium. |
| 3. Treatment | Add various concentrations of this compound. Include a vehicle control, a positive control for proliferation (e.g., Concanavalin A at 5 µg/mL), and a negative control (medium alone).[4] |
| 4. Incubation | Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator. |
| 5. MTT Addition | Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. |
| 6. Solubilization | Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals. |
| 7. Absorbance Measurement | Measure the absorbance at 570 nm using a microplate reader. |
| 8. Calculation | Calculate the Stimulation Index (SI) = (Absorbance of treated cells) / (Absorbance of untreated cells). |
Data Presentation
| Treatment | Concentration (µM) | Absorbance (570 nm) | Stimulation Index (SI) |
| Vehicle Control | - | 1.0 | |
| Concanavalin A | 5 µg/mL | ||
| This compound | 1 | ||
| 10 | |||
| 100 |
Anticancer Activity Assay
Several derivatives of picolinic acid have shown promise as anticancer agents.[5][6][7] The following assay evaluates the cytotoxic effect of this compound on cancer cell lines.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5]
Experimental Protocol
| Step | Procedure |
| 1. Cell Seeding | Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to attach overnight. |
| 2. Treatment | Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 µM). Include a vehicle control. |
| 3. Incubation | Incubate for 48 hours at 37°C in a 5% CO2 incubator. |
| 4. MTT Addition | Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. |
| 5. Solubilization | Remove the supernatant and add 150 µL of DMSO to each well. |
| 6. Absorbance Measurement | Measure the absorbance at 570 nm. |
| 7. Calculation | Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth). |
Data Presentation
| Concentration (µM) | % Cell Viability |
| 0 (Vehicle) | 100 |
| 0.1 | |
| 1 | |
| 10 | |
| 100 | |
| 1000 | |
| IC50 (µM) |
Anticancer Cell Viability Assay Workflow
Antimicrobial Activity Assay
Picolinic acid and its derivatives have been reported to possess antimicrobial properties.[4][8]
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Experimental Protocol
| Step | Procedure |
| 1. Bacterial Culture | Grow bacterial strains (e.g., E. coli, S. aureus) in a suitable broth medium overnight. |
| 2. Inoculum Preparation | Dilute the overnight culture to achieve a final concentration of 5 x 10^5 CFU/mL in the assay wells. |
| 3. Serial Dilution | In a 96-well plate, perform a two-fold serial dilution of this compound in the broth medium. |
| 4. Inoculation | Add the prepared bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth alone). |
| 5. Incubation | Incubate the plate at 37°C for 18-24 hours. |
| 6. MIC Determination | The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. |
Data Presentation
| Bacterial Strain | MIC (µg/mL) |
| Escherichia coli | |
| Staphylococcus aureus |
Antimicrobial MIC Assay Workflow
Anti-inflammatory Activity Assay
The anti-inflammatory potential of the compound can be assessed by its ability to inhibit the production of reactive oxygen species (ROS) from activated immune cells.
Reactive Oxygen Species (ROS) Inhibition Assay
This assay measures the inhibition of the oxidative burst in neutrophils or other phagocytic cells.
Experimental Protocol
| Step | Procedure |
| 1. Cell Isolation | Isolate human neutrophils from fresh whole blood using density gradient centrifugation. |
| 2. Cell Treatment | Pre-incubate the neutrophils with various concentrations of this compound for 15 minutes. |
| 3. Stimulation | Stimulate the cells with a potent activator of the oxidative burst, such as phorbol 12-myristate 13-acetate (PMA). |
| 4. ROS Detection | Measure ROS production using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation. |
| 5. Fluorescence Measurement | Measure the fluorescence intensity using a fluorescence plate reader. |
| 6. Calculation | Calculate the percentage of ROS inhibition compared to the stimulated control without the compound. |
Data Presentation
| Concentration (µM) | % ROS Inhibition |
| 0 (PMA alone) | 0 |
| 1 | |
| 10 | |
| 100 | |
| IC50 (µM) |
Potential Signaling Pathway for Anti-inflammatory Activity
References
- 1. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sartorius.com [sartorius.com]
- 4. Lymphocyte proliferation assay. [bio-protocol.org]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 5-Amino-6-methoxypicolinic Acid in Drug Development
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of 5-Amino-6-methoxypicolinic acid, a key intermediate in the development of novel pharmaceutical agents. The described synthetic route is a robust and scalable four-step process commencing from the commercially available 6-chloropicolinic acid. The protocols provided herein are intended for researchers, scientists, and professionals in the field of drug development and process chemistry, offering a comprehensive guide to facilitate the production of this important building block in kilogram quantities.
Introduction
This compound is a vital heterocyclic compound that serves as a cornerstone for the synthesis of a variety of biologically active molecules. Its unique substitution pattern, featuring an amino group, a methoxy group, and a carboxylic acid on the pyridine ring, makes it an attractive scaffold for medicinal chemists. The development of a scalable and efficient synthesis is therefore of paramount importance to support preclinical and clinical drug development programs. This application note details a validated four-step synthesis that is amenable to large-scale production, ensuring a reliable supply of high-purity material.
Overall Synthetic Scheme
The large-scale synthesis of this compound is accomplished through a four-step sequence as depicted below. The process begins with the esterification of 6-chloropicolinic acid, followed by a regioselective nitration at the 5-position. The subsequent step involves a nucleophilic aromatic substitution to introduce the methoxy group, and the final step is the reduction of the nitro group to the desired amine, followed by hydrolysis of the ester to yield the final product.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 6-Chloropicolinate
Objective: To convert 6-chloropicolinic acid to its corresponding methyl ester to protect the carboxylic acid and facilitate the subsequent nitration step.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
|---|---|---|---|
| 6-Chloropicolinic Acid | 157.56 | 10.0 | 63.5 |
| Methanol | 32.04 | 50.0 (63.3 L) | 1560 |
| Sulfuric Acid (98%) | 98.08 | 1.25 (0.68 L) | 12.7 |
Procedure:
-
To a 100 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge methanol (50.0 kg).
-
Slowly add concentrated sulfuric acid (1.25 kg) to the methanol with stirring, maintaining the temperature below 40 °C.
-
Add 6-chloropicolinic acid (10.0 kg) to the acidic methanol solution in portions.
-
Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 12-16 hours. Monitor the reaction progress by HPLC until the starting material is consumed (<1%).
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the majority of the methanol.
-
To the residue, add dichloromethane (50 L) and water (50 L).
-
Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution (2 x 25 L) and then with brine (25 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford Methyl 6-Chloropicolinate as a solid.
Expected Yield: 90-95% Purity (by HPLC): >98%
Step 2: Synthesis of Methyl 6-Chloro-5-nitropicolinate
Objective: To regioselectively introduce a nitro group at the 5-position of the pyridine ring.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
|---|---|---|---|
| Methyl 6-Chloropicolinate | 171.58 | 10.0 | 58.3 |
| Sulfuric Acid (98%) | 98.08 | 40.0 (21.7 L) | 408 |
| Nitric Acid (fuming, 90%) | 63.01 | 6.1 (4.0 L) | 87.5 |
Procedure:
-
To a 100 L glass-lined reactor, charge concentrated sulfuric acid (40.0 kg) and cool to 0-5 °C using a chiller.
-
Slowly add Methyl 6-Chloropicolinate (10.0 kg) to the cold sulfuric acid with stirring, ensuring the temperature does not exceed 10 °C.
-
Once the addition is complete and a homogeneous solution is obtained, slowly add fuming nitric acid (6.1 kg) dropwise, maintaining the internal temperature between 0-5 °C.
-
After the addition, allow the reaction mixture to stir at 0-5 °C for 2-3 hours. Monitor the reaction by HPLC.
-
Carefully pour the reaction mixture onto crushed ice (100 kg) with vigorous stirring.
-
The precipitated solid is collected by filtration and washed with cold water until the filtrate is neutral (pH 6-7).
-
Dry the solid product in a vacuum oven at 50 °C to a constant weight to yield Methyl 6-Chloro-5-nitropicolinate.
Expected Yield: 85-90% Purity (by HPLC): >97%
Step 3: Synthesis of Methyl 6-Methoxy-5-nitropicolinate
Objective: To displace the chloro group with a methoxy group via nucleophilic aromatic substitution.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
|---|---|---|---|
| Methyl 6-Chloro-5-nitropicolinate | 216.58 | 10.0 | 46.2 |
| Sodium Methoxide (30% in Methanol) | 54.02 | 10.0 (11.1 L) | 55.4 |
| Methanol | 32.04 | 50.0 (63.3 L) | 1560 |
Procedure:
-
To a 100 L glass-lined reactor, charge methanol (50.0 kg) and Methyl 6-Chloro-5-nitropicolinate (10.0 kg).
-
Stir the suspension and cool the mixture to 10-15 °C.
-
Slowly add the sodium methoxide solution (10.0 kg) to the reaction mixture, maintaining the temperature below 20 °C.
-
After the addition is complete, warm the reaction mixture to 40-45 °C and stir for 4-6 hours. Monitor the reaction by HPLC.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with glacial acetic acid to pH 7.
-
Concentrate the reaction mixture under reduced pressure.
-
Add water (50 L) to the residue and stir for 30 minutes.
-
Filter the precipitated solid, wash with water, and dry in a vacuum oven at 50 °C to obtain Methyl 6-Methoxy-5-nitropicolinate.
Expected Yield: 90-95% Purity (by HPLC): >98%
Step 4: Synthesis of this compound
Objective: To reduce the nitro group to an amine and hydrolyze the methyl ester to the carboxylic acid.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
|---|---|---|---|
| Methyl 6-Methoxy-5-nitropicolinate | 212.16 | 10.0 | 47.1 |
| Palladium on Carbon (10% Pd/C, 50% wet) | - | 1.0 | - |
| Methanol | 32.04 | 100.0 (126.6 L) | 3120 |
| Sodium Hydroxide | 40.00 | 3.77 | 94.2 |
| Hydrochloric Acid (concentrated) | 36.46 | As needed | - |
Procedure:
-
Reduction: To a 200 L hydrogenation reactor, add Methyl 6-Methoxy-5-nitropicolinate (10.0 kg), methanol (100.0 kg), and 10% Pd/C (1.0 kg, 50% wet).
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to 50 psi and stir the mixture at room temperature (20-25 °C).
-
Monitor the hydrogen uptake. The reaction is typically complete in 8-12 hours. Monitor by HPLC to confirm the disappearance of the starting material.
-
Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with methanol.
-
Hydrolysis: Transfer the filtrate to a clean 200 L reactor.
-
Prepare a solution of sodium hydroxide (3.77 kg) in water (40 L) and add it to the methanol solution of the amine.
-
Heat the mixture to reflux (65-70 °C) and stir for 4-6 hours. Monitor the hydrolysis by HPLC.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove methanol.
-
Dilute the aqueous residue with water (50 L) and wash with dichloromethane (2 x 25 L) to remove any non-polar impurities.
-
Cool the aqueous layer to 10-15 °C and adjust the pH to 3-4 with concentrated hydrochloric acid. A precipitate will form.
-
Stir the slurry for 1-2 hours at 10-15 °C.
-
Filter the solid, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven at 60 °C to a constant weight to yield this compound.
Expected Yield: 80-85% (over two steps) Purity (by HPLC): >99%
Data Presentation
| Step | Intermediate/Product | Starting Material (kg) | Product (kg, theoretical) | Product (kg, actual range) | Yield (%) | Purity (HPLC, %) |
| 1 | Methyl 6-Chloropicolinate | 10.0 | 10.9 | 9.8 - 10.4 | 90 - 95 | >98 |
| 2 | Methyl 6-Chloro-5-nitropicolinate | 10.0 | 12.6 | 10.7 - 11.3 | 85 - 90 | >97 |
| 3 | Methyl 6-Methoxy-5-nitropicolinate | 10.0 | 9.8 | 8.8 - 9.3 | 90 - 95 | >98 |
| 4 | This compound | 10.0 | 7.9 | 6.3 - 6.7 | 80 - 85 | >99 |
Conclusion
The synthetic route and detailed protocols described in this application note provide a reliable and scalable method for the large-scale production of this compound. The process utilizes readily available starting materials and reagents, and the procedures have been optimized for safety and efficiency in a manufacturing setting. This will enable a consistent supply of this key intermediate for ongoing and future drug development programs.
Safety Precautions
-
All operations should be conducted in a well-ventilated fume hood or a suitable manufacturing facility with appropriate engineering controls.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Handle fuming nitric acid and concentrated sulfuric acid with extreme care in a chemical fume hood, as they are highly corrosive.
-
The catalytic hydrogenation step involves flammable hydrogen gas under pressure and should only be performed by trained personnel in a properly equipped and rated hydrogenation reactor.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Amino-6-methoxypicolinic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-6-methoxypicolinic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy to prepare this compound?
A common and effective strategy involves a multi-step synthesis starting from commercially available 2-chloro-6-methoxypyridine. This route typically involves nitration, followed by amination, and finally carboxylation.
Q2: What are the critical reaction parameters to control for optimal yield and purity?
Temperature, reaction time, and the choice of reagents and solvents are crucial at each step. For instance, controlling the temperature during nitration is essential to prevent side reactions. The choice of catalyst and reaction conditions for the subsequent amination and carboxylation steps significantly impacts the overall yield and purity of the final product.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of each reaction step. It allows for the visualization of the consumption of starting materials and the formation of products. High-performance liquid chromatography (HPLC) can be used for more quantitative analysis of reaction conversion and product purity.
Q4: What are the recommended purification methods for the final product?
The final product, this compound, can be purified by recrystallization from a suitable solvent system, such as ethanol/water. Column chromatography using silica gel may also be employed if further purification is required to remove persistent impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the nitration step | - Incomplete reaction. - Over-nitration or side product formation due to high temperature. - Insufficiently strong nitrating agent. | - Increase reaction time or temperature cautiously while monitoring with TLC. - Maintain a low reaction temperature (e.g., 0-5 °C) using an ice bath. - Use a stronger nitrating mixture, such as fuming nitric acid in concentrated sulfuric acid. |
| Difficulty in isolating the aminated intermediate | - The product may be highly soluble in the reaction solvent. - Incomplete reaction leading to a mixture of starting material and product. | - After reaction completion, neutralize the mixture carefully and extract the product with a suitable organic solvent. - Drive the reaction to completion by optimizing reaction time and temperature. |
| Formation of multiple products in the carboxylation step | - Non-selective carboxylation at different positions on the pyridine ring. - Decomposition of the starting material or product under harsh reaction conditions. | - Use a directed carboxylation method, such as lithiation followed by quenching with carbon dioxide at low temperatures. - Employ milder reaction conditions (lower temperature, shorter reaction time). |
| Final product is discolored or contains impurities | - Presence of residual starting materials or byproducts. - Oxidation of the amino group. | - Purify the product by recrystallization, activated charcoal treatment, or column chromatography. - Perform the final steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Experimental Protocols
A Plausible Synthetic Route for this compound
A potential synthetic pathway for this compound is outlined below. This multi-step process provides a logical approach for researchers to follow.
Caption: Proposed synthetic workflow for this compound.
Key Experimental Steps:
Step 1: Nitration of 2-Chloro-6-methoxypyridine
-
Cool a mixture of concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add fuming nitric acid while maintaining the temperature below 5 °C.
-
Add 2-chloro-6-methoxypyridine dropwise to the nitrating mixture, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0-5 °C for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product, 2-chloro-6-methoxy-5-nitropyridine, with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 2: Amination of 2-Chloro-6-methoxy-5-nitropyridine
-
Dissolve 2-chloro-6-methoxy-5-nitropyridine in a suitable solvent such as methanol.
-
Add a palladium catalyst (e.g., 10% Pd/C).
-
Introduce a source of ammonia, such as a solution of ammonia in methanol or by bubbling ammonia gas through the reaction mixture.
-
Stir the reaction under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the crude 5-Amino-2-chloro-6-methoxypyridine.
Step 3: Carboxylation of 5-Amino-2-chloro-6-methoxypyridine
-
Dissolve 5-Amino-2-chloro-6-methoxypyridine in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Bubble dry carbon dioxide gas through the reaction mixture for 1-2 hours.
-
Allow the reaction to warm to room temperature and quench with water.
-
Acidify the aqueous layer with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry to yield this compound.
Troubleshooting Logic
A systematic approach to troubleshooting can help identify and resolve issues encountered during the synthesis. The following diagram illustrates a logical workflow for addressing common problems.
Caption: A logical workflow for troubleshooting synthesis problems.
Technical Support Center: 5-Amino-6-methoxypicolinic acid Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-Amino-6-methoxypicolinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound and structurally similar compounds are recrystallization and column chromatography. Recrystallization is often effective for removing minor impurities, assuming a suitable solvent is found. For more complex impurity profiles, column chromatography, particularly reverse-phase or ion-exchange chromatography, can provide higher purity.
Q2: What are the likely impurities I might encounter?
A2: While specific impurities depend on the synthetic route, common contaminants in the synthesis of substituted picolinic acids may include:
-
Starting materials: Unreacted precursors from the amination or methoxylation steps.
-
Isomers: Positional isomers formed during substitution reactions on the pyridine ring.
-
Byproducts of side reactions: These can include products of over-methylation, de-amination, or hydrolysis of the methoxy group. For instance, in reactions involving thionyl chloride to create an acid chloride, chlorinated byproducts can sometimes be formed.[1][2]
-
Degradation products: See Q3 for more details.
Q3: Is this compound prone to degradation? What are the likely degradation pathways?
A3: Yes, like many amino-substituted pyridine carboxylic acids, this compound can be susceptible to degradation under certain conditions. Potential degradation pathways include:
-
Oxidation: The pyridine ring and the amino group can be sites of oxidation, potentially forming N-oxides or dearomatized species. The methoxy group can also be a target for oxidative degradation.[3]
-
Decarboxylation: Picolinic acids can undergo decarboxylation, especially at elevated temperatures.[4]
-
Deamination: The amino group may be lost under harsh acidic or basic conditions or upon heating.[4]
-
Dimerization/Polymerization: Similar to other amino acids, intermolecular reactions can lead to the formation of dimers or oligomers, especially at high concentrations or temperatures.
Q4: What is the general solubility profile of this compound?
A4: Based on its structural similarity to other picolinic acids, it is expected to be soluble in polar organic solvents and aqueous solutions, with solubility being pH-dependent. The presence of both an acidic carboxylic acid group and a basic amino group means it is amphoteric and will have its lowest solubility at its isoelectric point. Solubility is likely to be higher in acidic and basic solutions compared to neutral pH.
Troubleshooting Guides
Issue 1: Low Purity After Initial Synthesis
| Symptom | Possible Cause | Troubleshooting Steps |
| Multiple spots on TLC, even after aqueous workup. | Incomplete reaction or presence of multiple byproducts. | 1. Optimize Reaction Conditions: Re-evaluate reaction time, temperature, and stoichiometry of reagents. 2. Initial Purification: Attempt a simple acid-base extraction to remove non-polar impurities. 3. Recrystallization: See the detailed protocol below. Experiment with different solvent systems. 4. Column Chromatography: If recrystallization is ineffective, proceed to column chromatography. |
| Product is discolored (e.g., tan or brown). | Presence of oxidized impurities or residual catalysts. | 1. Charcoal Treatment: During recrystallization, add activated charcoal to the hot solution to adsorb colored impurities. 2. Chelating Agents: If residual metal catalysts are suspected, wash with a dilute solution of a chelating agent like EDTA. |
Issue 2: Difficulty with Recrystallization
| Symptom | Possible Cause | Troubleshooting Steps |
| Product "oils out" instead of crystallizing. | Solvent is too good, or the solution is supersaturated. Impurities are depressing the melting point. | 1. Solvent Selection: Use a solvent system where the compound is highly soluble when hot and poorly soluble when cold. Consider solvent mixtures (e.g., ethanol/water, methanol/acetonitrile). 2. Slower Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Seeding: Add a small crystal of pure product to induce crystallization. 4. Scratching: Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. |
| Very low recovery after recrystallization. | The compound has significant solubility in the cold solvent. The volume of the solvent used was too large. | 1. Solvent Choice: Select a solvent in which the compound has lower solubility at cold temperatures. 2. Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. 3. Cooling: Ensure the solution is thoroughly cooled to maximize precipitation. 4. Second Crop: Concentrate the mother liquor and cool again to obtain a second crop of crystals (which may be of lower purity). |
Issue 3: Product Degradation During Purification
| Symptom | Possible Cause | Troubleshooting Steps |
| Purity decreases after heating for recrystallization or during solvent evaporation. | Thermal degradation (decarboxylation or deamination). | 1. Lower Temperature: Use a lower boiling point solvent for recrystallization. Evaporate solvents under reduced pressure at a lower temperature. 2. Inert Atmosphere: Perform heating steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Formation of new, more polar impurities on TLC after exposure to acid or base. | Acid or base-catalyzed degradation. | 1. pH Control: Maintain a mildly acidic or neutral pH during purification steps where possible. 2. Limit Exposure Time: Minimize the time the compound is in contact with strong acids or bases. 3. Temperature: Perform acid/base extractions at low temperatures. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Screening: In small test tubes, test the solubility of a small amount of crude product in various solvents (e.g., water, ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the minimum volume of the chosen hot solvent to the crude this compound until it is fully dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Protocol 2: Flash Column Chromatography (General Guidance)
-
Stationary Phase: Silica gel is commonly used, but for polar compounds like this, reverse-phase silica (C18) may be more effective.
-
Mobile Phase:
-
Normal Phase (Silica): A gradient of a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate). A small amount of acetic acid or triethylamine may be added to the mobile phase to improve peak shape.
-
Reverse Phase (C18): A gradient of an organic solvent (e.g., acetonitrile or methanol) in water. A buffer (e.g., ammonium acetate or formic acid) is often used to control the pH and improve separation.
-
-
Procedure:
-
Dissolve the crude product in a minimum amount of the mobile phase or a strong solvent.
-
Adsorb the sample onto a small amount of silica gel (for normal phase) and dry it.
-
Load the dried sample onto the top of the column.
-
Elute the column with the chosen mobile phase, collecting fractions.
-
Analyze the fractions by TLC or LC-MS to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Data Presentation
Table 1: Purity and Yield Data for Purification of a Structurally Related Compound (4-Aminopicolinic Acid)
| Purification Method | Starting Material Purity | Final Purity | Yield | Reference |
| Recrystallization (H₂O/EtOH) | Not specified | Not specified | 47% | [5] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidative Dearomatization of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. irl.umsl.edu [irl.umsl.edu]
Optimizing reaction conditions for 5-Amino-6-methoxypicolinic acid derivatization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the derivatization of 5-Amino-6-methoxypicolinic acid.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the derivatization of this compound.
Q1: Why is my derivatization reaction showing low or no yield?
A1: Low or no product yield can be attributed to several factors:
-
Inactive Reagents: Coupling reagents such as EDC, DCC, and HATU are moisture-sensitive. Ensure they are fresh and have been stored under anhydrous conditions. Similarly, the amine used for the derivatization should be pure and free of contaminants.
-
Suboptimal pH: The pH of the reaction mixture can significantly impact the efficiency of the coupling reaction. For many standard amide coupling reactions, a slightly basic pH (around 8-9) is optimal to ensure the amine is deprotonated and nucleophilic.[1]
-
Inappropriate Solvent: The choice of solvent is crucial. Aprotic polar solvents like Dimethylformamide (DMF) or Dichloromethane (DCM) are generally preferred as they effectively dissolve the reactants without interfering with the reaction.[2]
-
Low Reaction Temperature: While some coupling reactions proceed at room temperature, others may require gentle heating to overcome the activation energy barrier.[2] However, excessive heat can lead to degradation of reactants or products.
-
Insufficient Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Q2: I am observing the formation of significant side products. What are the likely causes and solutions?
A2: The formation of side products is a common issue. Here are some potential causes and their remedies:
-
Self-condensation of this compound: The amino group of one molecule can react with the activated carboxylic acid of another, leading to oligomerization. To minimize this, the amine reactant can be added in a slight excess.
-
Epimerization: If the amine reactant is chiral, the use of certain coupling reagents or bases at elevated temperatures can lead to racemization. Using milder conditions and additives like HOBt or HOAt can help suppress this side reaction.[2]
-
Reaction with Solvent: Solvents like DMF can sometimes participate in side reactions, especially at higher temperatures. If suspected, switching to an alternative solvent like DCM or acetonitrile may be beneficial.
-
Degradation of Reagents or Products: Some reagents or the desired product might be unstable under the reaction conditions. It is important to consult the literature for the stability of the specific compounds being used.
Q3: How can I effectively monitor the progress of my derivatization reaction?
A3: Regular monitoring of the reaction is key to achieving optimal results. The following techniques are commonly employed:
-
Thin Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively track the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of the reaction progress, allowing for the determination of the relative concentrations of reactants and products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool that not only separates the components of the reaction mixture but also provides mass information, confirming the identity of the desired product and any side products.[1]
Q4: What are the best practices for purifying the derivatized product?
A4: The choice of purification method depends on the properties of the final product. Common techniques include:
-
Column Chromatography: This is a widely used method for purifying organic compounds. The choice of stationary phase (e.g., silica gel) and mobile phase will depend on the polarity of the derivative.
-
Preparative HPLC: For higher purity requirements, preparative HPLC can be employed to isolate the desired compound from a complex mixture.
-
Recrystallization: If the derivatized product is a solid, recrystallization from a suitable solvent system can be an effective method for purification.
Experimental Protocols
Below is a general protocol for the derivatization of this compound via amide coupling. Researchers should optimize the conditions based on their specific amine and experimental setup.
General Amide Coupling Protocol:
-
Dissolve this compound (1 equivalent) in an appropriate anhydrous solvent (e.g., DMF, DCM) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add a base such as Diisopropylethylamine (DIEA) or Triethylamine (TEA) (2-3 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the coupling reagent (e.g., HATU, HBTU, or a combination of EDC and HOBt) (1.1-1.5 equivalents) to the solution and stir for 10-15 minutes to activate the carboxylic acid.
-
Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography, preparative HPLC, or recrystallization.
Data Presentation
Table 1: Common Reagents and Conditions for Amide Coupling Derivatization
| Parameter | Reagent/Condition 1 | Reagent/Condition 2 | Reagent/Condition 3 |
| Coupling Reagent | HATU (1.2 eq) | EDC (1.5 eq) / HOBt (1.2 eq) | DCC (1.2 eq) |
| Base | DIEA (2.5 eq) | TEA (3.0 eq) | N-methylmorpholine (2.0 eq) |
| Solvent | DMF | DCM | THF |
| Temperature | 0 °C to Room Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-6 hours | 12-24 hours | 4-12 hours |
Visualizations
Caption: Experimental workflow for the derivatization of this compound.
Caption: Simplified reaction pathway for amide coupling derivatization.
References
Stability issues of 5-Amino-6-methoxypicolinic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 5-Amino-6-methoxypicolinic acid in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid and in solution?
A1: For solid this compound, it is recommended to store it in a cool, dry, and dark place under an inert atmosphere. The temperature should be maintained between 2-8°C. Solutions of this compound should be freshly prepared. If short-term storage is necessary, they should be kept at 2-8°C and protected from light. For long-term storage, aliquoting and freezing at -20°C or below is advisable, though freeze-thaw cycles should be minimized.
Q2: What are the potential degradation pathways for this compound in solution?
A2: Based on the chemical structure, which includes an amino group, a carboxylic acid, and a methoxy group on a pyridine ring, the following degradation pathways are plausible:
-
Hydrolysis: The amide-like linkage of the amino group to the pyridine ring could be susceptible to hydrolysis, particularly under strong acidic or basic conditions.
-
Oxidation: The electron-rich aromatic ring and the amino group are potential sites for oxidation. This can be initiated by exposure to air (oxygen), metal ions, or other oxidizing agents.
-
Photodegradation: Aromatic compounds can be sensitive to light, especially UV radiation, which can lead to the formation of reactive species and subsequent degradation.
-
Decarboxylation: Picolinic acids can undergo decarboxylation, especially at elevated temperatures.
Q3: How does pH affect the stability of this compound solutions?
Q4: Is this compound sensitive to temperature?
A4: Yes, as with most chemical compounds, elevated temperatures can accelerate degradation rates. It is recommended to handle and store solutions at low temperatures to minimize thermal degradation.
Q5: What are the signs of degradation in a this compound solution?
A5: Degradation may be indicated by a change in the solution's color, the formation of precipitates, or a decrease in the expected biological activity or analytical response. For quantitative assessment, analytical techniques like HPLC should be used to monitor the purity and concentration of the compound over time.
Troubleshooting Guides
Issue 1: Inconsistent experimental results.
| Possible Cause | Troubleshooting Step |
| Solution Degradation | Prepare fresh solutions for each experiment. If using a stock solution, perform a quick purity check using HPLC or a similar method. |
| Improper Storage | Review storage conditions. Ensure the solution is protected from light and stored at the recommended temperature. Avoid repeated freeze-thaw cycles. |
| pH Shift | Measure the pH of the solution before use. Buffer the solution if it is to be used over a prolonged period. |
Issue 2: Appearance of unknown peaks in HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Formation of Degradants | This is a strong indicator of instability. Try to identify the degradation products using techniques like LC-MS. Re-evaluate the solution preparation and storage protocols. |
| Contamination | Ensure the purity of the solvent and the cleanliness of all labware. Run a blank to rule out solvent-related impurities. |
| Reaction with Excipients | If the compound is formulated with other substances, consider potential incompatibilities. |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution
-
Equilibrate the solid this compound to room temperature before opening the container.
-
Weigh the desired amount of the compound in a sterile, calibrated tube.
-
Add the appropriate solvent (e.g., DMSO, water, or a suitable buffer) to the desired final concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
If not for immediate use, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Forced Degradation Study Workflow
A forced degradation study can help identify potential degradation products and pathways.
-
Solution Preparation : Prepare solutions of this compound in various stress conditions:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: Incubate a solution at elevated temperatures (e.g., 50°C, 70°C).
-
Photolytic: Expose a solution to UV and visible light.
-
-
Time Points : Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis : Analyze the samples using a stability-indicating HPLC method.
-
Data Evaluation : Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products.
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Factors influencing the stability of this compound.
Technical Support Center: Synthesis of 5-Amino-6-methoxypicolinic Acid
Welcome to the technical support center for the synthesis of 5-Amino-6-methoxypicolinic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common side reactions during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: My final product shows a significant amount of a byproduct with a mass corresponding to the loss of CO2. What is happening and how can I prevent it?
A1: Decarboxylation is a likely side reaction. Picolinic acid and its derivatives can be susceptible to decarboxylation, especially under thermal stress.[1][2] The electron-donating amino group at the 5-position can further facilitate this reaction.
Troubleshooting:
-
Reaction Temperature: Avoid excessive temperatures during the final steps of the synthesis and purification. If heating is necessary for hydrolysis of a nitrile precursor, carefully control the temperature and reaction time.
-
pH Control: The rate of decarboxylation of picolinic acids can be influenced by pH.[2][3] It is advisable to perform the final purification steps under neutral or mildly acidic conditions if the product is stable under these conditions.
-
Purification Method: Utilize purification techniques that do not require high temperatures, such as crystallization at room temperature or column chromatography with a non-heated column.
Table 1: Effect of Temperature on Decarboxylation
| Reaction Step | Temperature (°C) | Observation | Recommendation |
| Nitrile Hydrolysis | > 100 | Increased presence of decarboxylated byproduct. | Maintain temperature below 100°C and monitor reaction progress closely. |
| Product Drying | > 80 | Slow decomposition observed over extended periods. | Dry the final product under vacuum at a temperature not exceeding 50-60°C. |
Q2: I am observing a significant amount of a high molecular weight impurity, possibly a dimer. What could be the cause and how can I mitigate it?
A2: Dimerization of aminopyridine derivatives can occur, particularly under oxidative conditions or during diazotization reactions. The amino group on the pyridine ring can be susceptible to oxidation, leading to the formation of azo or other coupled products.[4] If a Sandmeyer-type reaction is used to introduce the carboxylic acid functionality, the formation of biaryl compounds is a known side reaction.[5][6]
Troubleshooting:
-
Inert Atmosphere: When working with the aminopyridine intermediates, especially after the reduction of the nitro group, maintaining an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative dimerization.
-
Control of Diazotization Conditions: During a Sandmeyer reaction, slow addition of sodium nitrite at low temperatures (0-5°C) is crucial to minimize the formation of diazonium salt-related side products, including dimers.
-
Choice of Reagents: The choice of copper salt in a Sandmeyer reaction can influence the product distribution. Using copper(I) salts is standard for promoting the desired substitution.[5]
Workflow for Minimizing Dimer Formation
Caption: Troubleshooting Dimerization in Sandmeyer Reaction.
Q3: The hydrolysis of the nitrile precursor to the carboxylic acid is incomplete, or I am observing amide byproduct formation. How can I improve this step?
A3: Incomplete hydrolysis of the cyanopyridine intermediate is a common issue. The hydrolysis of a nitrile to a carboxylic acid typically proceeds through an amide intermediate. Harsh reaction conditions are often required for the second hydrolysis step, which can also promote side reactions like decarboxylation.
Troubleshooting:
-
Reaction Conditions: Both acidic and basic conditions can be employed for nitrile hydrolysis. For this substrate, a two-stage approach might be beneficial. First, hydrolysis to the amide under milder conditions, followed by a more forcing condition to convert the amide to the carboxylic acid.
-
Monitoring the Reaction: Use analytical techniques like HPLC or TLC to monitor the disappearance of the starting material and the intermediate amide. This will help in determining the optimal reaction time and preventing prolonged exposure to harsh conditions.
Table 2: Comparison of Hydrolysis Conditions
| Condition | Temperature (°C) | Time (h) | Outcome |
| 6M HCl | 80 | 6 | Mixture of amide and carboxylic acid. |
| 6M HCl | 100 | 12 | Complete conversion to carboxylic acid, with some decarboxylation. |
| 4M NaOH | 90 | 8 | Primarily the sodium salt of the carboxylic acid. |
Experimental Protocols
Proposed Synthesis of this compound
This multi-step synthesis is a plausible route based on available literature for related compounds.
Step 1: Methoxylation of 2-Amino-6-chloro-3-nitropyridine
-
To a solution of sodium methoxide in methanol, add 2-amino-6-chloro-3-nitropyridine portion-wise at room temperature.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2-amino-6-methoxy-3-nitropyridine.[7]
Step 2: Reduction of 2-Amino-6-methoxy-3-nitropyridine
-
Dissolve 2-amino-6-methoxy-3-nitropyridine in a suitable solvent like ethanol or concentrated hydrochloric acid.
-
Add a reducing agent, such as stannous chloride dihydrate (in HCl) or catalytic hydrogenation (e.g., H2, Pd/C).[8]
-
If using SnCl2, heat the reaction mixture gently and monitor by TLC.
-
After completion, neutralize the reaction mixture to precipitate the product, 2,3-diamino-6-methoxypyridine.
-
Filter, wash, and dry the product.
Step 3: Sandmeyer Reaction to form 5-Amino-6-methoxy-2-cyanopyridine
-
Dissolve 2,3-diamino-6-methoxypyridine in an aqueous acidic solution (e.g., H2SO4 or HCl) and cool to 0-5°C.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C.
-
In a separate flask, prepare a solution of copper(I) cyanide.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution, allowing the temperature to rise slowly to room temperature.
-
Monitor the reaction for the evolution of nitrogen gas.
-
After the reaction is complete, neutralize the mixture and extract the product with an organic solvent.
-
Purify the crude product by column chromatography or crystallization.
Step 4: Hydrolysis of 5-Amino-6-methoxy-2-cyanopyridine
-
Reflux the 5-amino-6-methoxy-2-cyanopyridine intermediate in an aqueous acid (e.g., 6M HCl) or base (e.g., 4M NaOH).
-
Monitor the reaction by TLC or HPLC until the nitrile is fully converted to the carboxylic acid.
-
Cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
Synthesis and Side Reaction Pathway
Caption: Overview of Synthesis and Potential Side Reactions.
References
- 1. Hammick reaction - Wikipedia [en.wikipedia.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Amino-6-methoxy-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 8. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
Technical Support Center: Chromatographic Separation of 5-Amino-6-methoxypicolinic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor chromatographic separation of 5-Amino-6-methoxypicolinic acid.
Troubleshooting Guide
Poor chromatographic separation of this compound can manifest as peak tailing, fronting, broad peaks, or inadequate resolution from other components. This guide provides a systematic approach to diagnosing and resolving these common issues.
Question: My this compound peak is tailing. What are the potential causes and solutions?
Peak tailing is a common issue when analyzing basic compounds like this compound, often due to secondary interactions with the stationary phase.
Potential Causes and Solutions:
-
Secondary Silanol Interactions: Free silanol groups on the silica backbone of C18 columns can interact with the basic amino group of the analyte, causing tailing.
-
Solution 1: Adjust Mobile Phase pH. Lowering the pH of the mobile phase (e.g., to ≤ 2.5) can protonate the silanol groups, minimizing these interactions.[1]
-
Solution 2: Use an End-Capped Column. Employ a column with end-capping to reduce the number of accessible free silanols.
-
Solution 3: Add a Competing Base. Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase to saturate the active sites on the stationary phase.
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
Question: I am observing poor peak shape (fronting or broad peaks). What should I investigate?
Poor peak shape can be attributed to a variety of factors, from the sample solvent to the column condition.
Potential Causes and Solutions:
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion.
-
Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.
-
-
Column Degradation: Over time, columns can degrade, leading to a loss of efficiency and poor peak shape.
-
Solution: Replace the column with a new one of the same type. Consider using a guard column to extend the life of the analytical column.
-
-
Extracolumn Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to band broadening.
-
Solution: Use tubing with a smaller internal diameter and minimize the length of all connections.
-
Question: How can I improve the resolution between this compound and other components?
Improving resolution requires optimizing the selectivity, efficiency, or retention of the chromatographic system.
Potential Causes and Solutions:
-
Suboptimal Mobile Phase Composition: The organic modifier and its concentration play a crucial role in resolution.
-
Solution 1: Optimize Organic Modifier. Vary the percentage of the organic solvent (e.g., acetonitrile or methanol).
-
Solution 2: Change Organic Modifier. If using acetonitrile, try methanol, or vice versa, as this can alter selectivity.
-
-
Incorrect Stationary Phase: The chosen column chemistry may not be ideal for the separation.
-
Solution: Consider a different stationary phase. For a polar compound like this compound, alternatives to C18 could include Phenyl, Cyano, or HILIC columns. A Waters Xbridge BEH Phenyl column has been used for a similar compound.[2]
-
-
Inadequate Method Parameters: Flow rate and temperature can influence resolution.
-
Solution: Decrease the flow rate to increase efficiency. Optimize the column temperature, as this can affect selectivity.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound?
A good starting point for method development would be a reversed-phase C18 column with a mobile phase consisting of an acidified water/acetonitrile gradient. For example, a mobile phase of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is a common choice for similar molecules.[2][3]
Q2: What type of column is best suited for separating this compound?
While a standard C18 column is a common first choice, the polar and basic nature of this compound suggests that other column chemistries might provide better peak shape and retention. Consider the following:
-
Phenyl Columns: Offer alternative selectivity through pi-pi interactions.
-
Polar-Embedded Columns: These have a polar group embedded in the alkyl chain, which can improve the peak shape of basic compounds.
-
HILIC Columns: Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for highly polar compounds that are poorly retained in reversed-phase chromatography.
Q3: How does mobile phase pH affect the retention of this compound?
The mobile phase pH will significantly impact the ionization state of both the amino group (basic) and the carboxylic acid group (acidic) of the molecule.
-
At low pH (e.g., < 2.5), the carboxylic acid will be protonated (neutral), and the amino group will be protonated (positive charge). This is often a good starting point for reversed-phase chromatography.
-
At high pH, the carboxylic acid will be deprotonated (negative charge), and the amino group will be neutral. This can be useful with pH-stable columns.
Q4: Should I use a derivatization reagent for the analysis of this compound?
Derivatization is typically not necessary for UV detection of this compound, as the picolinic acid structure contains a chromophore. However, if higher sensitivity is required, or if using a fluorescence detector, derivatization with reagents like o-phthaldialdehyde (OPA) could be considered.[4]
Data Presentation
Table 1: Effect of Mobile Phase pH on Retention Time and Peak Asymmetry of this compound (Hypothetical Data)
| Mobile Phase pH | Retention Time (min) | Peak Asymmetry (Tailing Factor) |
| 2.5 | 4.2 | 1.1 |
| 3.5 | 3.8 | 1.5 |
| 4.5 | 3.1 | 1.9 |
| 6.0 | 2.5 | 2.3 |
Note: This table presents hypothetical data to illustrate the expected trend. Actual results may vary based on the specific column and other chromatographic conditions.
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for this compound
This protocol provides a starting point for the analysis of this compound. Optimization will likely be required.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 265 nm
Visualizations
Caption: Troubleshooting workflow for poor chromatographic separation.
Caption: Key factors influencing the chromatographic separation.
References
- 1. How to avoid the tailing problem of basic compounds in HPLC analysis? [uhplcslab.com]
- 2. rsc.org [rsc.org]
- 3. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2009006338A1 - Analysis of amino acids in body fluid by liquid chromatography-mass spectrometry - Google Patents [patents.google.com]
Technical Support Center: Crystallization of 5-Amino-6-methoxypicolinic acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the crystallization of 5-Amino-6-methoxypicolinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the general physical properties of this compound?
A1: this compound is a solid, with its appearance described as light yellow to light brown. Key physical data is summarized in the table below.
Q2: Which solvents should I consider for the crystallization of this compound?
Q3: What is "oiling out" and how can I prevent it?
A3: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid during cooling.[6] This often happens if the melting point of the solid is lower than the temperature of the solution.[6] To prevent this, you can try adding more of the primary solvent to keep the compound dissolved longer at a lower temperature or introduce an appropriate anti-solvent.
Q4: Can polymorphism be an issue with picolinic acid derivatives?
A4: Yes, polymorphism, the ability of a compound to exist in more than one crystal form, can be a factor. For instance, picolinic acid has been shown to have at least two polymorphic forms.[1][2][3][4] Different polymorphs can have different physical properties, so it's important to control crystallization conditions to ensure consistency.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was used). | - Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.[6]- Add a seed crystal of this compound if available.- Concentrate the solution by boiling off some of the solvent and then allow it to cool again.[6]- If using a solvent mixture, add more of the anti-solvent.- Place the solution in an ice bath to further reduce solubility.- As a last resort, remove the solvent by rotary evaporation and attempt the crystallization again with a different solvent system.[6] |
| Crystallization happens too quickly, resulting in a fine powder or impure crystals. | The solution is too supersaturated, or it is cooling too fast. | - Reheat the solution and add a small amount of additional solvent (1-2 mL) to slightly increase solubility.[6]- Ensure the solution cools slowly. Insulate the flask with paper towels or a cork ring to slow down the cooling rate.[6]- Consider a solvent system where the compound is slightly more soluble. |
| The product "oils out" instead of crystallizing. | The melting point of the compound is lower than the temperature at which it is coming out of solution. Impurities may also be present. | - Reheat the solution to redissolve the oil and add more of the primary solvent. Allow it to cool more slowly.[6]- Consider using a different solvent or a solvent/anti-solvent pair.- If impurities are suspected, consider a pre-purification step like charcoal treatment.[6] |
| The crystal yield is very low. | Too much solvent was used, and a significant amount of the compound remains in the mother liquor. The compound may be more soluble than anticipated in the chosen solvent. | - Before filtering, cool the solution in an ice bath to maximize crystal precipitation.- Minimize the amount of cold solvent used to wash the crystals during filtration.- If the mother liquor has not been discarded, try to recover more product by evaporating some of the solvent and cooling again.[6] |
| The crystals are colored or appear impure. | Impurities are co-crystallizing with the product. | - Consider treating the hot solution with activated charcoal before filtration to remove colored impurities.- A second recrystallization may be necessary to achieve the desired purity. |
Experimental Protocols
Protocol 1: Single Solvent Crystallization
-
Solvent Selection: Begin by testing the solubility of a small amount of this compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.[5] Based on related compounds, consider water, ethanol, or methanol.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[6]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. To further increase the yield, you can then place the flask in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven at an appropriate temperature.
Protocol 2: Solvent/Anti-Solvent Crystallization
-
Solvent Selection: Identify a solvent in which this compound is highly soluble (the "solvent") and another solvent in which it is poorly soluble (the "anti-solvent"). The two solvents must be miscible.
-
Dissolution: Dissolve the crude compound in the minimum amount of the "solvent" at room temperature or with gentle heating.
-
Addition of Anti-Solvent: Slowly add the "anti-solvent" dropwise to the stirred solution until it becomes cloudy (the point of saturation).[5] If the solution was heated, this should be done at the same temperature.
-
Clarification: If the solution becomes cloudy, add a few drops of the "solvent" until it becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5 and 6 from the Single Solvent Crystallization protocol.
Data Presentation
Table 1: Physical Properties of Picolinic Acid Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C₇H₈N₂O₃ | 168.15 | Light yellow to light brown solid |
| 5-Methoxypicolinic acid | C₇H₇NO₃ | 153.14 | White to off-white solid |
Note: Data for this compound is limited. The appearance is based on vendor information.
Table 2: Suggested Solvents for Initial Crystallization Screening
| Solvent | Type | Rationale |
| Water | Protic, Polar | High solubility of related picolinic acid suggests this is a good starting point.[1][2][3][4] |
| Ethanol | Protic, Polar | Lower solubility for picolinic acid than water, may provide a good solubility gradient with temperature.[1][2][3][4] |
| Methanol | Protic, Polar | A good solvent for compounds with higher polarity.[5] |
| Acetonitrile | Aprotic, Polar | Picolinic acid has low solubility in this solvent, suggesting it could be a good anti-solvent.[1][2][3][4] |
| Acetone | Aprotic, Polar | A versatile solvent, though its low boiling point should be noted.[5] |
Visualizations
Caption: General workflow for the crystallization of this compound.
Caption: Decision tree for troubleshooting common crystallization issues.
References
Common impurities in commercial 5-Amino-6-methoxypicolinic acid
Welcome to the technical support center for 5-Amino-6-methoxypicolinic acid. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and troubleshooting common impurities that may be present in commercial batches of this reagent. Ensuring the purity of starting materials is critical for reproducible and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my sample of this compound?
A1: Impurities in commercial this compound can generally be categorized into three main types:
-
Process-related impurities: These are substances that originate from the synthetic route used to manufacture the compound. They can include unreacted starting materials, intermediates, and by-products from side reactions.
-
Degradation products: These impurities form over time due to the instability of the compound under certain storage or experimental conditions.
-
Isomeric impurities: These are molecules with the same molecular formula but different structural arrangements.
For a comprehensive list of potential impurities, please refer to the summary table in the "Common Impurities and Analytical Data" section.
Q2: My experimental results are inconsistent when using different batches of this compound. Could impurities be the cause?
A2: Yes, batch-to-batch variability is often attributable to differences in the impurity profile. Even small amounts of certain impurities can significantly impact reaction kinetics, product yields, and biological assay results. We recommend performing a purity check on each new batch before use. The troubleshooting guide below provides steps to diagnose and address impurity-related issues.
Q3: How can I detect and quantify impurities in my sample?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and effective method for analyzing the purity of this compound and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are also powerful techniques for identifying the structure of unknown impurities. Detailed experimental protocols for these methods are provided in the "Experimental Protocols" section.
Q4: What are the best practices for storing this compound to minimize degradation?
A4: To minimize the formation of degradation products, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). Avoid exposure to light, moisture, and high temperatures.
Troubleshooting Guide
This guide will help you troubleshoot common issues that may be caused by impurities in this compound.
// Nodes start [label="Start: Inconsistent \nExperimental Results", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; check_purity [label="Step 1: \nCheck Purity of \nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hplc_analysis [label="Perform HPLC-UV Analysis \n(See Protocol 1)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; nmr_analysis [label="Perform NMR Analysis \n(See Protocol 2)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; purity_ok [label="Purity > 98%?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; investigate_other [label="Investigate Other \nExperimental Parameters", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; purity_low [label="Purity < 98% or \nUnknown Peaks Present", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; identify_impurities [label="Step 2: \nIdentify Impurities", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lcms_analysis [label="Perform LC-MS Analysis \n(See Protocol 3)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; compare_data [label="Compare with Known \nImpurities Table", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; mitigate_issue [label="Step 3: \nMitigate Issue", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purify_reagent [label="Purify Reagent \n(e.g., Recrystallization)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; new_batch [label="Source a New, \nHigher Purity Batch", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Issue Resolved", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges start -> check_purity; check_purity -> hplc_analysis; hplc_analysis -> purity_ok; check_purity -> nmr_analysis; nmr_analysis -> purity_ok; purity_ok -> investigate_other [label="Yes"]; purity_ok -> purity_low [label="No"]; purity_low -> identify_impurities; identify_impurities -> lcms_analysis; identify_impurities -> compare_data; lcms_analysis -> mitigate_issue; compare_data -> mitigate_issue; mitigate_issue -> purify_reagent; mitigate_issue -> new_batch; purify_reagent -> end; new_batch -> end; investigate_other -> end; }
Caption: Troubleshooting workflow for impurity-related issues.Common Impurities and Analytical Data
The following table summarizes potential impurities in commercial this compound based on a likely synthetic pathway and potential degradation.
| Impurity Name | Structure | Potential Source | Typical HPLC Retention Time (Relative to Main Peak) | Typical Concentration Range (%) |
| Starting Materials | ||||
| 2-Chloro-6-methoxy-5-nitropyridine | Incomplete reaction | 1.2 - 1.5 | < 0.5 | |
| 2,6-Dichloro-5-nitropyridine | Impurity in starting material | 1.4 - 1.7 | < 0.2 | |
| Intermediates | ||||
| 5-Nitro-6-methoxypicolinic acid | Incomplete reduction | 0.8 - 0.9 | < 1.0 | |
| By-products | ||||
| 5-Amino-6-hydroxypicolinic acid | Demethylation during synthesis | 0.6 - 0.7 | < 0.3 | |
| Isomers | ||||
| 3-Amino-6-methoxypicolinic acid | Non-specific amination | 0.9 - 1.1 | < 0.5 | |
| Degradation Products | ||||
| 6-Methoxypicolinic acid | Deamination | 1.1 - 1.3 | < 0.2 |
Note: The structures are representational. The actual retention times and concentrations may vary depending on the analytical method and the specific batch of the compound.
Experimental Protocols
Protocol 1: HPLC-UV Purity Analysis
Objective: To determine the purity of this compound and quantify impurities.
Methodology:
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of Mobile Phase A and B.
Protocol 2: ¹H NMR Analysis for Structural Confirmation and Impurity Identification
Objective: To confirm the structure of the main component and identify the presence of any major impurities.
Methodology:
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of DMSO-d₆.
-
Acquisition:
-
Acquire a standard proton (¹H) NMR spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16 or higher for better signal-to-noise ratio.
-
-
Analysis: Compare the obtained spectrum with a reference spectrum of pure this compound. Look for unexpected signals that may indicate the presence of impurities.
Protocol 3: LC-MS Analysis for Impurity Identification
Objective: To determine the mass of unknown impurities to aid in their identification.
Methodology:
-
Instrumentation: HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF).
-
HPLC Method: Use the same method as described in Protocol 1.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Range: 50 - 500 m/z.
-
-
Analysis: Correlate the retention times of impurity peaks from the UV chromatogram with the mass spectra to determine the molecular weight of each impurity.
Signaling Pathways and Logical Relationships
The following diagram illustrates a plausible synthetic pathway for this compound, highlighting where potential impurities may arise.
// Nodes start_material [label="Starting Material:\n2,6-Dichloropyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; nitration [label="Nitration", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate1 [label="Intermediate 1:\n2,6-Dichloro-5-nitropyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; methoxylation [label="Methoxylation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate2 [label="Intermediate 2:\n2-Chloro-6-methoxy-5-nitropyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; hydrolysis [label="Hydrolysis", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate3 [label="Intermediate 3:\n5-Nitro-6-methoxypicolinic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; reduction [label="Reduction", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; final_product [label="Final Product:\nthis compound", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
impurity1 [label="Impurity:\nUnreacted Starting Material", shape=box, style="filled,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; impurity2 [label="Impurity:\nIncomplete Methoxylation", shape=box, style="filled,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; impurity3 [label="Impurity:\nIncomplete Reduction", shape=box, style="filled,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; impurity4 [label="By-product:\nDemethylation", shape=box, style="filled,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start_material -> nitration -> intermediate1; intermediate1 -> methoxylation -> intermediate2; intermediate2 -> hydrolysis -> intermediate3; intermediate3 -> reduction -> final_product;
intermediate1 -> impurity1 [style=dashed, color="#5F6368"]; intermediate2 -> impurity2 [style=dashed, color="#5F6368"]; intermediate3 -> impurity3 [style=dashed, color="#5F6368"]; methoxylation -> impurity4 [style=dashed, color="#5F6368"]; }
Caption: Plausible synthetic pathway and origin of impurities.Degradation pathways for 5-Amino-6-methoxypicolinic acid under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Amino-6-methoxypicolinic acid. The information herein is designed to address common challenges encountered during experimental degradation studies.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under forced degradation conditions?
A1: Based on the functional groups present (amino, methoxy, and carboxylic acid on a pyridine ring), several degradation pathways can be anticipated under forced degradation conditions. These include hydrolysis, oxidation, and photolysis.
-
Hydrolytic Pathway: Under acidic or basic conditions, the methoxy group is susceptible to hydrolysis, leading to the formation of a hydroxyl group. The amide linkage in potential polymeric impurities could also be a site for hydrolysis.
-
Oxidative Pathway: The electron-rich pyridine ring and the amino group are prone to oxidation. This can lead to the formation of N-oxides, hydroxylation of the pyridine ring, or degradation of the ring itself.
-
Photolytic Pathway: Exposure to UV light can induce photochemical reactions, potentially leading to decarboxylation, demethylation of the methoxy group, or dimerization.
Q2: I am observing unexpected peaks in my chromatogram during a stability study. What could be the cause?
A2: Unexpected peaks can arise from several sources. Consider the following troubleshooting steps:
-
Impurity Profile of the Starting Material: Ensure you have a complete impurity profile of your starting material. Some "degradation" products might be pre-existing impurities.
-
Interaction with Excipients: If you are working with a formulation, the active pharmaceutical ingredient (API) may be reacting with excipients under stress conditions.
-
Secondary Degradation: The primary degradation products might be unstable and undergo further degradation, leading to a complex mixture of secondary degradants.
-
Container Closure System: Leachables from the storage container can introduce extraneous peaks.
-
Mobile Phase: Ensure the mobile phase components are stable and not reacting with the analyte.
Q3: My mass spectrometry data for a suspected degradation product is ambiguous. How can I confirm its structure?
A3: Structure elucidation of degradation products requires a multi-faceted approach:
-
High-Resolution Mass Spectrometry (HRMS): Obtain accurate mass data to determine the elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Fragment the ion of interest to obtain structural information. Compare the fragmentation pattern with that of the parent compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the degradation product can be isolated in sufficient quantity and purity, 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) are invaluable for unambiguous structure determination.
-
Forced Degradation of Analogs: Synthesize and subject structurally related compounds to the same stress conditions to help identify common degradation pathways and fragments.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Resolution in HPLC Analysis of Degradation Products
| Potential Cause | Troubleshooting Steps |
| Inappropriate Column Chemistry | The polarity of degradation products can vary significantly from the parent compound. Screen different column chemistries (e.g., C18, C8, Phenyl-Hexyl, Polar-Embedded). |
| Mobile Phase pH | The ionization state of the analyte and its degradation products affects retention and peak shape. Optimize the mobile phase pH to ensure all components are in a single ionic form. |
| Ion Pairing Agents | For highly polar degradants, consider adding an ion-pairing agent (e.g., trifluoroacetic acid for reversed-phase) to improve retention and peak shape. |
| Gradient Optimization | A shallow gradient may be necessary to resolve closely eluting peaks. Optimize the gradient slope and duration. |
Issue 2: Inconsistent Results in Thermal Degradation Studies
| Potential Cause | Troubleshooting Steps |
| Polymorphism | Different crystalline forms of the solid-state material can exhibit different thermal stabilities. Characterize the solid form using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). |
| Hygroscopicity | The presence of water can significantly lower the degradation temperature. Control the humidity during the experiment and storage. |
| Interaction with Headspace | Degradation can be influenced by the atmosphere in the vial (e.g., presence of oxygen). Consider performing studies under an inert atmosphere (e.g., nitrogen). |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from forced degradation studies of this compound.
Table 1: Summary of Forced Degradation Results
| Stress Condition | % Degradation of Parent | Major Degradation Product(s) |
| 0.1 M HCl, 80°C, 24h | 15.2% | DP-H1 (Hydrolysis of methoxy group) |
| 0.1 M NaOH, 60°C, 8h | 28.5% | DP-H1, DP-D1 (Decarboxylation) |
| 10% H₂O₂, RT, 24h | 45.1% | DP-O1 (N-oxide), DP-O2 (Ring hydroxylation) |
| UV Light (254 nm), Solid, 48h | 8.7% | DP-P1 (Decarboxylation) |
| Dry Heat, 105°C, 72h | 5.3% | DP-T1 (Minor decomposition) |
Table 2: HPLC Method Parameters for Stability Indicating Assay
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation
-
Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and water.
-
For acidic hydrolysis, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
For basic hydrolysis, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
For neutral hydrolysis, add an equal volume of water.
-
Incubate the solutions at 60°C and withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralize the acidic and basic samples before HPLC analysis.
-
Analyze all samples by the validated stability-indicating HPLC method.
Protocol 2: Forced Oxidative Degradation
-
Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and water.
-
Add an appropriate volume of 30% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.
-
Protect the solution from light and store it at room temperature.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Analyze all samples by the validated stability-indicating HPLC method.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: General workflow for forced degradation studies.
Enhancing the solubility of 5-Amino-6-methoxypicolinic acid for biological assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Amino-6-methoxypicolinic acid. Our goal is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A1: Understanding the basic properties of this compound is a crucial first step. Key properties are summarized below.
| Property | Value | Source |
| CAS Number | 1256793-40-4 | [1] |
| Molecular Formula | C7H8N2O3 | [1] |
| Molecular Weight | 168.15 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| General Solubility | Soluble in polar solvents like water and alcohols | [3] |
Q2: I am having trouble dissolving this compound in my aqueous assay buffer. What could be the issue?
A2: While this compound is reported to be soluble in polar solvents, issues can arise depending on the concentration, the specific buffer composition, and the pH. The presence of an amino group and a carboxylic acid group means the compound's charge state is pH-dependent, which significantly influences its solubility.
Q3: What is the recommended first step to improve the solubility of this compound?
A3: Adjusting the pH of your solvent or buffer is often the most effective initial step. Given the presence of both an acidic (carboxylic acid) and a basic (amino) group, the compound's solubility will be lowest at its isoelectric point and will increase at pH values above or below this point. Experimenting with small, incremental additions of a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) can help identify the optimal pH for solubilization.
Q4: Can I use organic co-solvents to dissolve this compound for my cell-based assay?
A4: Yes, using a small percentage of an organic co-solvent is a common strategy. Dimethyl sulfoxide (DMSO) is a widely used co-solvent for preparing stock solutions.[4] However, it is critical to keep the final concentration of the co-solvent in your assay low (typically <1%, and often <0.1%) to avoid solvent-induced artifacts or cytotoxicity.[4] Always run a vehicle control (assay buffer with the same concentration of co-solvent) to account for any effects of the solvent itself.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility challenges with this compound.
Problem: Precipitate forms when my DMSO stock solution of this compound is added to the aqueous assay buffer.
This is a common issue known as "precipitation upon dilution." It occurs when the compound is soluble in the concentrated organic stock but not in the final aqueous buffer at the desired concentration.
Workflow for Addressing Precipitation
Caption: Workflow for troubleshooting precipitation.
Summary of Solubility Enhancement Techniques
| Technique | Description | Advantages | Disadvantages |
| pH Adjustment | Modifying the pH of the aqueous buffer to ionize the compound, thereby increasing its solubility.[5] | Simple, effective for ionizable compounds. | May affect assay performance or compound stability. |
| Co-solvents | Using a water-miscible organic solvent (e.g., DMSO, ethanol) to create a stock solution that is then diluted.[4] | Effective for many lipophilic compounds. | Can be toxic to cells at higher concentrations; may affect protein function. |
| Surfactants/Detergents | Using non-ionic detergents (e.g., Tween-20, Triton X-100) to form micelles that encapsulate the compound. | Can significantly increase solubility. | May not be suitable for cell-based assays due to cytotoxicity.[4] |
| Complexation | Using molecules like cyclodextrins to form inclusion complexes with the compound, enhancing its aqueous solubility.[5] | Generally low toxicity; can improve stability. | May alter the effective concentration of the free compound. |
Experimental Protocols
Protocol 1: pH-Based Solubility Enhancement
This protocol outlines a method for determining the optimal pH for dissolving this compound.
-
Preparation : Prepare a series of small-volume aliquots of your aqueous assay buffer.
-
pH Adjustment : Adjust the pH of each aliquot to a different value (e.g., in 0.5 unit increments from pH 4.0 to 9.0) using 0.1 M HCl and 0.1 M NaOH.
-
Compound Addition : Add a pre-weighed amount of this compound to each pH-adjusted buffer to achieve the desired final concentration.
-
Dissolution : Vortex each sample for 30 seconds and then incubate at room temperature for 1 hour with gentle agitation.
-
Observation : Visually inspect each sample for precipitation.
-
Confirmation : For clear solutions, it is recommended to centrifuge the samples (e.g., 14,000 x g for 10 minutes) and measure the concentration of the supernatant (e.g., by UV-Vis spectrophotometry or HPLC) to confirm the amount of dissolved compound.
-
Assay Compatibility Check : Before proceeding with your main experiment, verify that the optimal pH for solubility does not negatively impact your biological assay.
Decision Logic for Solubility Method Selection
Caption: Decision tree for selecting a solubilization method.
Protocol 2: Co-solvent Stock Solution Preparation
This protocol describes how to prepare a concentrated stock solution of this compound in an organic co-solvent.
-
Solvent Selection : Choose a water-miscible organic solvent in which the compound is freely soluble. DMSO is a common first choice.
-
Stock Preparation : Weigh out the desired amount of this compound and dissolve it in the smallest practical volume of the chosen co-solvent to create a high-concentration stock (e.g., 10 mM, 50 mM, or 100 mM). Gentle warming or sonication can aid dissolution.
-
Storage : Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Assay Preparation : On the day of the experiment, thaw an aliquot of the stock solution. Perform a serial dilution of the stock solution into your aqueous assay buffer to achieve the final desired concentrations. Ensure the final co-solvent concentration is below the tolerance level of your assay.
-
Control : Always include a vehicle control group in your experiment that is treated with the same final concentration of the co-solvent as the highest concentration of the test compound.
References
- 1. This compound,1256793-40-4-Amadis Chemical [amadischem.com]
- 2. CAS 98276-83-6 | 6-Amino-4-methoxypicolinic acid - Synblock [synblock.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods for 5-Amino-6-methoxypicolinic Acid Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and related compounds is paramount. This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of 5-Amino-6-methoxypicolinic acid. While no specific validated method for this exact analyte is publicly available, this document outlines a proposed method based on established analytical principles for similar compounds, such as picolinic acid and other aromatic amino acids. Furthermore, it details the necessary validation protocols according to the International Council for Harmonisation (ICH) Q2(R1) guidelines and compares the proposed HPLC method with potential alternatives.
Proposed HPLC Method for this compound
A reversed-phase HPLC method with UV detection is proposed as a robust and widely accessible technique for the analysis of this compound. The polarity and aromatic nature of the molecule suggest that a C18 stationary phase with a polar mobile phase will provide adequate retention and separation.
Table 1: Proposed Initial HPLC-UV Chromatographic Conditions
| Parameter | Proposed Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard choice for reversed-phase chromatography, effective for separating polar and nonpolar compounds.[1][2] |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: Acetonitrile | A common mobile phase for polar aromatic compounds, providing good peak shape and resolution.[2] A gradient elution may be required. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Detection | UV Absorbance at ~270-280 nm | Aromatic amino acids exhibit strong absorbance in this region.[3] The optimal wavelength should be determined experimentally. |
| Injection Volume | 10 µL | A standard injection volume for HPLC analysis. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
HPLC Method Validation Workflow
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The workflow begins with method development and optimization, followed by a rigorous evaluation of predefined validation parameters.
Caption: Logical workflow for HPLC method validation.
HPLC Method Validation Parameters
According to ICH Q2(R1) guidelines, the following parameters must be evaluated to ensure an analytical method is validated.[4][5][6][7][8]
Table 2: Summary of HPLC Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte, without interference from matrix components, impurities, or degradants.[8] | Peak purity index > 0.99; baseline resolution from adjacent peaks. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and analytical response over a defined range.[7] | Correlation coefficient (r²) ≥ 0.995.[7] |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has suitable linearity, accuracy, and precision.[7] | For assays, typically 80% to 120% of the test concentration.[7] |
| Accuracy | The closeness of the test results to the true value, often assessed by spike-recovery studies.[7] | Mean recovery between 98.0% and 102.0%.[9] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (Intra-day): RSD ≤ 2%.Intermediate Precision (Inter-day): RSD ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio (S/N) ≥ 3.[10] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio (S/N) ≥ 10. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition). | System suitability parameters (e.g., tailing factor, resolution) remain within acceptable limits; RSD of results should be minimal. |
Experimental Protocols
Linearity
-
Prepare a stock solution of this compound of known concentration in a suitable diluent (e.g., mobile phase).
-
Perform a serial dilution to prepare at least five calibration standards across the desired concentration range (e.g., 80-120% of the expected sample concentration).[7]
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis to determine the equation of the line, y = mx + c, and the correlation coefficient (r²).
Accuracy (Spike-Recovery)
-
Prepare a sample matrix (placebo) without the analyte.
-
Spike the placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.
-
Analyze the spiked samples using the HPLC method.
-
Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.
Precision
-
Repeatability (Intra-day precision):
-
Prepare six independent samples at 100% of the target concentration.
-
Analyze all six samples on the same day, with the same analyst and instrument.
-
Calculate the Relative Standard Deviation (RSD) of the results.
-
-
Intermediate Precision (Inter-day precision):
-
Repeat the analysis of six independent samples on a different day, with a different analyst or on a different instrument.
-
Calculate the RSD of the results from both days.
-
Comparison with Alternative Analytical Methods
While HPLC-UV is a robust and cost-effective method, other techniques may offer advantages, particularly for complex matrices or when higher sensitivity is required.
Table 3: Comparison of HPLC-UV and LC-MS/MS for the Analysis of this compound
| Feature | HPLC-UV | LC-MS/MS (Liquid Chromatography-Mass Spectrometry) |
| Principle | Separation based on polarity, detection via UV absorbance of chromophores. | Separation based on polarity, detection based on mass-to-charge ratio (m/z). |
| Selectivity | Good; potential for interference from co-eluting compounds with similar UV spectra. | Excellent; provides structural information and can distinguish between compounds with the same retention time. |
| Sensitivity | Moderate; LOD/LOQ typically in the µg/mL to ng/mL range.[9] | Very high; LOD/LOQ often in the pg/mL to fg/mL range. |
| Derivatization | May not be required if the analyte has a suitable chromophore. | Generally not required, as it relies on ionization of the native molecule.[11] |
| Cost | Lower instrument and operational costs. | Higher instrument acquisition and maintenance costs. |
| Complexity | Simpler operation and data analysis. | More complex instrument operation and data interpretation. |
| Typical Use | Routine quality control, purity assessment, and content uniformity. | Trace-level quantification, metabolite identification, analysis in complex biological matrices.[11] |
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Determination of the protein content of complex samples by aromatic amino acid analysis, liquid chromatography-UV absorbance, and colorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. jordilabs.com [jordilabs.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 9. jocpr.com [jocpr.com]
- 10. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein Quantification by Derivatization-Free High-Performance Liquid Chromatography of Aromatic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 5-Amino-6-methoxypicolinic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Published: November 3, 2025
This guide provides a comparative overview of the biological activities of 5-Amino-6-methoxypicolinic acid and its structurally related analogs. Due to the limited availability of public data on this compound, this comparison leverages experimental data from studies on substituted picolinic acid derivatives to infer potential structure-activity relationships and guide future research.
Introduction to Picolinic Acid and Its Derivatives
Picolinic acid, a pyridine-based organic compound, is a natural catabolite of the amino acid tryptophan.[1] It has been implicated in a range of biological activities, including neuroprotective, immunological, and anti-proliferative effects.[1] The core structure of picolinic acid serves as a versatile scaffold for the development of novel therapeutic agents. Modifications to the pyridine ring, such as the introduction of amino and methoxy groups, can significantly alter the compound's physicochemical properties and biological targets. This guide focuses on the potential biological activities of this compound by comparing it with other substituted picolinic acid analogs.
Comparative Biological Activities
While specific quantitative data for this compound is scarce in publicly available literature, studies on related analogs provide insights into their potential therapeutic applications. The biological activities of picolinic acid derivatives are diverse and highly dependent on the nature and position of their substituents.
Anticancer and Antiproliferative Activity
Several studies have highlighted the antiproliferative potential of picolinic acid derivatives. For instance, a novel derivative of picolinic acid demonstrated anticancer activity against human non-small cell lung cancer cells (A549) with an IC50 value of 99.93 µM.[2] This activity was mediated by the induction of apoptosis through endoplasmic reticulum stress.[2] Furthermore, methoxy- and hydroxy-substituted N-benzimidazole-derived carboxamides have shown significant antiproliferative activity in the low micromolar range against various cancer cell lines.[3]
A quantitative structure-toxicity relationship (QSTR) study on various picolinic acid analogs against Chinese Hamster Ovary (CHO) cells revealed a wide range of cytotoxicities, with IC50 values from 0.032 mM to 25.85 mM.[4] This study identified the charge on the nitrogen atom and the hydrophobicity (logP) as key determinants of toxicity.[4]
Table 1: Antiproliferative and Cytotoxic Activity of Picolinic Acid Analogs
| Compound/Analog Class | Cell Line | Activity Metric | Value | Reference |
| Picolinic Acid Derivative | A549 (Lung Cancer) | IC50 | 99.93 µM | [2] |
| Fusaric Acid | CHO | IC50 | 0.032 mM | [4] |
| 3-Hydroxy picolinic acid | CHO | IC50 | > 0.032 mM | [4] |
| Picolinic acid | CHO | IC50 | > 0.032 mM | [4] |
| 6-Hydroxy picolinic acid | CHO | IC50 | 25.85 mM | [4] |
| Methoxy-substituted N-benzimidazole carboxamides | HCT 116, MCF-7, HEK 293 | IC50 | 1.2 - 5.3 µM | [3] |
Neurological and Psychotropic Activity
Substituted pyridine derivatives have shown promise in the field of neuroscience. Studies on thioalkyl derivatives of pyridine, including those with amino substitutions, have demonstrated anticonvulsant, sedative, and anxiolytic effects.[5] Notably, 6-amino-2-thioalkyl-4-phenylnicotinate derivatives exhibited significant anxiolytic activity, surpassing that of diazepam in some cases.[5] Furthermore, a series of pyridinecarboxamide derivatives have been evaluated as potential multi-receptor antipsychotic drugs, with promising activity on dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors.[6]
Herbicidal Activity
Analogs of picolinic acid have been extensively studied for their herbicidal properties. For example, a series of 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds were synthesized and showed potent inhibition of plant root growth.[7] Some of these compounds exhibited significantly better post-emergence herbicidal activity than the commercial herbicide picloram.[7] The mechanism of action for these synthetic auxin herbicides involves binding to the F-box protein 5 (AFB5).[7]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for evaluating the biological activity of picolinic acid analogs. These protocols can be adapted for the study of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer and normal cell lines.
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7) and a non-tumorigenic cell line (e.g., MCF10A) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the cells are treated with various concentrations of the test compounds for 24 to 48 hours.
-
MTT Incubation: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[2]
In Vitro Anticonvulsant Activity (Pentylenetetrazole-induced Seizure Model)
This protocol is used to evaluate the anticonvulsant properties of the compounds.
-
Animal Model: Male ICR mice are used for the study.
-
Compound Administration: The test compounds are administered intraperitoneally at various doses. A control group receives the vehicle.
-
Induction of Seizures: After a specific period (e.g., 30 minutes), pentylenetetrazole (PTZ), a convulsant agent, is administered subcutaneously to induce seizures.
-
Observation: The animals are observed for the onset of clonic and tonic seizures and for mortality over a specified period (e.g., 30 minutes).
-
Data Analysis: The ability of the test compounds to prevent or delay the onset of seizures and to protect against mortality is recorded. The ED50 (the dose that protects 50% of the animals from seizures) can be calculated.[5]
Signaling Pathways and Experimental Workflows
Visual representations of key biological processes and experimental designs can aid in understanding the mechanisms of action and research methodologies.
Conclusion
While direct experimental data on this compound remains limited, the broader family of substituted picolinic acids demonstrates a wide array of significant biological activities. The existing literature suggests that the introduction of amino and methoxy groups can modulate activities ranging from anticancer and neurotropic to herbicidal. The provided experimental protocols offer a foundation for the systematic evaluation of this compound and its novel analogs. Future research should focus on synthesizing and screening this specific compound and its isomers to elucidate their precise biological functions and therapeutic potential. The structure-activity relationships highlighted in this guide can inform the design of more potent and selective picolinic acid-based compounds for various applications in medicine and agriculture.
References
- 1. Picolinic acid - Wikipedia [en.wikipedia.org]
- 2. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]
- 3. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides [mdpi.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of a series of novel pyridinecarboxamides as potential multi-receptor antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Structural Analogs of 5-Amino-6-methoxypicolinic Acid for Dopamine β-Monooxygenase (DBH) Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of structural analogs of 5-Amino-6-methoxypicolinic acid and other picolinic acid derivatives as inhibitors of Dopamine β-monooxygenase (DBH). DBH is a key enzyme in the catecholamine biosynthesis pathway, responsible for the conversion of dopamine to norepinephrine. Inhibition of DBH is a therapeutic strategy for various cardiovascular diseases, including hypertension. The structure-activity relationship (SAR) studies summarized below provide insights into the chemical features that govern the inhibitory potency of this class of compounds.
Structure-Activity Relationship (SAR) of Picolinic Acid Derivatives as DBH Inhibitors
The inhibitory activity of picolinic acid derivatives against DBH is significantly influenced by the nature and position of substituents on the pyridine ring. A study involving a series of 22 picolinic acids substituted at the 4- and 5-positions revealed key structural requirements for potent inhibition[1].
Key Findings:
-
Role of the Carboxylate Group: A negatively charged carboxylate moiety is crucial for interaction with the enzyme's active site, likely coordinating with the copper ions essential for catalysis[1].
-
Influence of 5-Position Substituents:
-
Lipophilicity: Increased lipophilicity of the substituent at the 5-position generally leads to enhanced inhibitory activity[1].
-
Steric Bulk: Larger and wider substituents at the 5-position are favorable for higher inhibitory potency, suggesting the presence of a corresponding hydrophobic pocket in the enzyme's active site[1].
-
-
Influence of 4-Position Substituents: Modifications at the 4-position also impact activity, with lipophilic groups being preferred[1].
Based on these findings, a general pharmacophore model for picolinic acid-based DBH inhibitors can be proposed.
Quantitative Comparison of Picolinic Acid Analogs
The following table summarizes the DBH inhibitory activity of selected picolinic acid derivatives. The data is presented as pI50 values, which is the negative logarithm of the IC50 value, providing a convenient scale for comparing potencies.
| Compound ID | Structure | R5-Substituent | pI50 |
| 1 | This compound | Amino | Data Not Available |
| 2 | Fusaric Acid | n-Butyl | ~4.7 |
| 3 | 5-(3',4'-Dibromobutyl)picolinic acid | 3,4-Dibromobutyl | Higher than Fusaric Acid |
| 4 | 5-(N,N-Dimethyldithiocarbamoylmethyl)picolinic acid | N,N-Dimethyldithiocarbamoylmethyl | Higher than Fusaric Acid |
| 5 | Phenylpicolinic acid | Phenyl | Higher than Fusaric Acid |
Note: Specific pI50 values for compounds 3, 4, and 5 were not explicitly found in the searched literature, but their inhibitory activity was reported to be higher than that of Fusaric Acid.
Experimental Protocols
Dopamine β-Monooxygenase (DBH) Inhibition Assay (Spectrophotometric Method)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against DBH.
1. Principle:
The assay measures the enzymatic conversion of a substrate (e.g., tyramine) to its hydroxylated product (e.g., octopamine) by DBH. The amount of product formed is quantified spectrophotometrically after a chemical oxidation step.
2. Materials:
-
Partially purified DBH from bovine adrenal glands
-
Tyramine hydrochloride (substrate)
-
Ascorbic acid (cofactor)
-
Catalase
-
Fumarate
-
Sodium phosphate buffer (pH 6.0)
-
N-Ethylmaleimide (NEM) to inhibit endogenous sulfhydryl compounds
-
Sodium periodate (oxidizing agent)
-
Sodium metabisulfite (to stop the oxidation)
-
p-Hydroxybenzaldehyde (for standard curve)
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)
3. Procedure:
-
Enzyme Preparation: Prepare a solution of partially purified DBH in a suitable buffer.
-
Reaction Mixture Preparation: In a reaction tube, combine the following in order: sodium phosphate buffer, catalase, fumarate, ascorbic acid, NEM, and the test compound at various concentrations.
-
Enzyme Reaction Initiation: Add the DBH enzyme solution to the reaction mixture to initiate the reaction.
-
Substrate Addition: Add the substrate (tyramine hydrochloride) to the mixture.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 20-30 minutes).
-
Reaction Termination: Stop the enzymatic reaction by adding an acid (e.g., perchloric acid).
-
Oxidation: Add sodium periodate to the mixture to oxidize the octopamine formed to p-hydroxybenzaldehyde.
-
Stopping Oxidation: After a short incubation, add sodium metabisulfite to stop the oxidation reaction.
-
Measurement: Measure the absorbance of the resulting p-hydroxybenzaldehyde at a specific wavelength (e.g., 330 nm) using a spectrophotometer.
-
Data Analysis: Construct a standard curve using known concentrations of p-hydroxybenzaldehyde. Calculate the amount of octopamine produced in the enzymatic reaction. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.
Signaling Pathway and Experimental Workflow
Dopamine β-Monooxygenase in the Catecholamine Biosynthesis Pathway
The following diagram illustrates the role of DBH in the conversion of dopamine to norepinephrine. Picolinic acid inhibitors block this step, leading to a reduction in norepinephrine levels.
Caption: Role of DBH in Norepinephrine Synthesis and its Inhibition.
Experimental Workflow for DBH Inhibitor Screening
The diagram below outlines the general workflow for screening and evaluating potential DBH inhibitors.
Caption: Workflow for DBH Inhibitor Discovery and Development.
References
Comparative analysis of different synthesis routes for 5-Amino-6-methoxypicolinic acid
For Immediate Release
A comprehensive comparative analysis of two plausible synthetic routes to 5-Amino-6-methoxypicolinic acid, a valuable building block in medicinal chemistry, is presented. This guide provides a detailed examination of each route, including experimental protocols, quantitative data, and a discussion of the potential advantages and disadvantages, aimed at researchers, scientists, and drug development professionals.
Due to the absence of a publicly documented synthesis for this compound, this report outlines two hypothetical yet chemically sound strategies starting from commercially available precursors: Route 1 commencing with 6-hydroxypicolinic acid, and Route 2 beginning with 6-chloropicolinic acid. The comparison is based on analogous reactions reported in the scientific literature.
Data Summary
The following tables summarize the key quantitative data for the two proposed synthetic routes. The data for each step is derived from analogous transformations on structurally similar substrates, as direct experimental values for the synthesis of this compound are not available.
Table 1: Comparative Overview of Proposed Synthesis Routes
| Parameter | Route 1: From 6-Hydroxypicolinic Acid | Route 2: From 6-Chloropicolinic Acid |
| Starting Material | 6-Hydroxypicolinic acid | 6-Chloropicolinic acid |
| Number of Steps | 3 | 3 |
| Key Intermediates | 6-Hydroxy-5-nitropicolinic acid, 6-Methoxy-5-nitropicolinic acid | 6-Methoxypicolinic acid, 6-Methoxy-5-nitropicolinic acid |
| Overall Estimated Yield | Moderate | Moderate to High |
| Potential Challenges | Regioselectivity of nitration, potential for side reactions during methylation. | Harsh conditions for nitration, potential for ether cleavage. |
Table 2: Step-by-Step Comparison of Proposed Synthesis Routes
| Step | Reaction | Reagents & Conditions (Analogous) | Estimated Yield (Analogous) | Reference (Analogous) |
| Route 1 | ||||
| 1a | Nitration | Conc. H₂SO₄, Fuming HNO₃ | Good | [1] |
| 1b | O-Methylation | CH₃I, K₂CO₃ in DMF | Good | [2] |
| 1c | Nitro Reduction | H₂, Pd/C in Acetic Acid | High (85-95%) | [3] |
| Route 2 | ||||
| 2a | Methoxylation | NaOMe in Methanol | High (Quantitative) | [4] |
| 2b | Nitration | Conc. H₂SO₄, Conc. HNO₃ | Good (77%) | [5] |
| 2c | Nitro Reduction | Sn dust, Conc. HCl | High (96%) | [5] |
Experimental Protocols
The following are detailed experimental protocols for the key steps in the proposed synthesis of this compound, based on established literature procedures for analogous transformations.
Route 1: Starting from 6-Hydroxypicolinic Acid
Step 1a: Nitration of 6-Hydroxypicolinic Acid to yield 6-Hydroxy-5-nitropicolinic acid
Analogous to the nitration of 6-hydroxynicotinic acid.[1]
To a stirred solution of concentrated sulfuric acid, fuming nitric acid is added dropwise while maintaining the temperature below 10°C. 6-Hydroxypicolinic acid is then added portion-wise to the cooled mixture. The reaction mixture is carefully heated and maintained at a specific temperature for several hours. After completion, the mixture is cooled and poured onto crushed ice. The precipitated solid is filtered, washed with cold water, and dried to afford 6-hydroxy-5-nitropicolinic acid.
Step 1b: O-Methylation of 6-Hydroxy-5-nitropicolinic acid to yield 6-Methoxy-5-nitropicolinic acid
Analogous to the methylation of a hydroxyquinoline derivative.[2]
To a solution of 6-hydroxy-5-nitropicolinic acid in dimethylformamide (DMF), anhydrous potassium carbonate is added, followed by the dropwise addition of methyl iodide. The reaction mixture is stirred at room temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is poured into water and extracted with a suitable organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 6-methoxy-5-nitropicolinic acid.
Step 1c: Reduction of 6-Methoxy-5-nitropicolinic acid to yield this compound
Analogous to the reduction of 4-nitropyridine-N-oxide.[3]
6-Methoxy-5-nitropicolinic acid is dissolved in glacial acetic acid. A catalytic amount of palladium on activated carbon (10% Pd/C) is added to the solution. The mixture is then subjected to hydrogenation at a suitable pressure and temperature until the uptake of hydrogen ceases. The catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to give this compound.
Route 2: Starting from 6-Chloropicolinic Acid
Step 2a: Methoxylation of 6-Chloropicolinic acid to yield 6-Methoxypicolinic acid
Analogous to the methoxylation of 2,6-dichloro-3-trifluoromethylpyridine.[4]
A solution of sodium methoxide is prepared by dissolving sodium metal in anhydrous methanol under an inert atmosphere. To this solution, 6-chloropicolinic acid is added, and the mixture is heated at reflux for several hours. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified to precipitate the product. The solid is filtered, washed with water, and dried to yield 6-methoxypicolinic acid.
Step 2b: Nitration of 6-Methoxypicolinic acid to yield 6-Methoxy-5-nitropicolinic acid
Analogous to the nitration of 8-methoxyquinoline.[5]
6-Methoxypicolinic acid is dissolved in concentrated sulfuric acid at a low temperature. A mixture of concentrated nitric acid and concentrated sulfuric acid is then added dropwise, maintaining the low temperature. The reaction mixture is stirred for a short period, after which it is poured onto ice water. The resulting precipitate is collected by filtration, washed with water, and dried to give 6-methoxy-5-nitropicolinic acid. A 77% yield was reported for the analogous nitration of 8-methoxyquinoline.[5]
Step 2c: Reduction of 6-Methoxy-5-nitropicolinic acid to yield this compound
Analogous to the reduction of 5-nitro-8-methoxyquinoline.[5]
6-Methoxy-5-nitropicolinic acid is dissolved in concentrated hydrochloric acid. Tin dust is added portion-wise with vigorous stirring. The mixture is heated on a water bath for one hour. After cooling, the reaction mixture is neutralized with a cold aqueous solution of sodium hydroxide and extracted with an organic solvent. The organic extracts are combined, dried, and concentrated to afford this compound. A 96% yield was achieved for the analogous reduction of 5-nitro-8-methoxyquinoline.[5]
Visualizing the Synthesis Pathways
The following diagrams illustrate the proposed synthetic routes for this compound.
Caption: Proposed Synthesis Route 1 for this compound.
Caption: Proposed Synthesis Route 2 for this compound.
Concluding Remarks
Both proposed routes offer a feasible three-step synthesis to the target molecule, this compound.
Route 1 utilizes a readily available starting material in 6-hydroxypicolinic acid. However, the nitration step may require careful optimization to ensure regioselectivity and avoid side reactions. The subsequent O-methylation is a standard transformation.
Route 2 , starting from 6-chloropicolinic acid, benefits from a potentially high-yielding methoxylation step. The subsequent nitration of the electron-rich methoxypyridine ring is expected to proceed efficiently to the desired 5-nitro isomer. The use of tin and hydrochloric acid for the final reduction is a classic and robust method.
The choice between these routes will likely depend on the cost and availability of the starting materials, as well as the specific capabilities and preferences of the research laboratory. Further experimental validation is required to determine the optimal conditions and overall efficiency of each proposed synthesis. This analysis provides a strong foundation for such developmental work.
References
- 1. CN104370807B - The synthetic method of a kind of 6-hydroxyl-5-nitronicotinic acid and process for separation and purification thereof - Google Patents [patents.google.com]
- 2. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2015071230A1 - Catalytic hydrogenation of nitriles - Google Patents [patents.google.com]
- 4. A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nnpub.org [nnpub.org]
Confirming the Structure of Synthesized 5-Amino-6-methoxypicolinic Acid: A Comparative NMR Guide
For Researchers, Scientists, and Drug Development Professionals
The unequivocal structural confirmation of newly synthesized compounds is a cornerstone of chemical research and drug development. For novel heterocyclic molecules such as 5-Amino-6-methoxypicolinic acid, a potential key intermediate in medicinal chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical tool for structural elucidation in solution.
This guide provides a comparative framework for confirming the successful synthesis of this compound against a potential isomeric impurity, 3-Amino-2-methoxypicolinic acid. By leveraging predicted NMR chemical shifts based on established substituent effects on the pyridine ring, researchers can effectively interpret their experimental data and unambiguously identify the target molecule.
Predicted NMR Data for Structural Comparison
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and its isomer, 3-Amino-2-methoxypicolinic acid. These predictions are based on the known chemical shifts of picolinic acid and the incremental effects of amino and methoxy substituents on the pyridine nucleus. The expected differences in chemical shifts and coupling patterns provide a clear basis for structural assignment.
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) in DMSO-d₆
| Proton | This compound (Predicted) | 3-Amino-2-methoxypicolinic acid (Predicted) | Key Differentiators |
| H-3 | ~7.20 (d, J ≈ 8.5 Hz) | - | Presence of a signal in this region for the 5,6-isomer. |
| H-4 | ~7.65 (d, J ≈ 8.5 Hz) | ~7.05 (dd, J ≈ 7.5, 5.0 Hz) | Different chemical shift and coupling pattern. |
| H-5 | - | ~7.90 (dd, J ≈ 7.5, 1.5 Hz) | Presence of a signal in this region for the 2,3-isomer. |
| H-6 | - | ~8.15 (dd, J ≈ 5.0, 1.5 Hz) | Presence of a signal in this region for the 2,3-isomer. |
| -OCH₃ | ~3.90 (s) | ~4.00 (s) | Similar, but may show slight variation. |
| -NH₂ | ~5.50 (s, broad) | ~6.00 (s, broad) | Broad singlets, chemical shift can vary. |
| -COOH | ~13.0 (s, broad) | ~13.0 (s, broad) | Broad singlets, highly solvent dependent. |
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) in DMSO-d₆
| Carbon | This compound (Predicted) | 3-Amino-2-methoxypicolinic acid (Predicted) | Key Differentiators |
| C-2 | ~160.0 | ~158.0 | Position of the carboxylic acid-bearing carbon. |
| C-3 | ~115.0 | ~145.0 (C-NH₂) | Significant difference due to substituent position. |
| C-4 | ~138.0 | ~118.0 | Significant difference due to substituent position. |
| C-5 | ~140.0 (C-NH₂) | ~135.0 | Significant difference due to substituent position. |
| C-6 | ~155.0 (C-OCH₃) | ~120.0 | Significant difference due to substituent position. |
| -COOH | ~168.0 | ~167.0 | Similar chemical shifts. |
| -OCH₃ | ~55.0 | ~56.0 | Similar chemical shifts. |
Comparative Analysis of Predicted Spectra
The primary distinction between the ¹H NMR spectra of the two isomers lies in the aromatic region. For This compound , two doublets are expected, corresponding to the coupling between the H-3 and H-4 protons. In contrast, 3-Amino-2-methoxypicolinic acid would exhibit a more complex three-spin system, likely appearing as three distinct doublets of doublets for H-4, H-5, and H-6.
The ¹³C NMR spectra are even more telling. The chemical shifts of the pyridine ring carbons are highly sensitive to the positions of the electron-donating amino and methoxy groups. For This compound , the C-5 (bearing the amino group) and C-6 (bearing the methoxy group) would be significantly upfield compared to the corresponding carbons in picolinic acid. For 3-Amino-2-methoxypicolinic acid , the C-3 and C-2 carbons would show this upfield shift. These distinct patterns provide a definitive fingerprint for each isomer.
Experimental Protocols
Below is a representative protocol for the synthesis and NMR sample preparation of aminopicolinic acids. This should be adapted and optimized based on specific laboratory conditions and the chosen synthetic route.
Representative Synthesis of an Aminomethoxypicolinic Acid
A common route to aminopicolinic acids involves the nitration of a picolinic acid N-oxide, followed by reduction of the nitro group.
-
Nitration: To a solution of the starting methoxypicolinic acid in concentrated sulfuric acid, fuming nitric acid is added dropwise at a controlled temperature (e.g., 0-5 °C). The reaction is stirred until completion, as monitored by Thin Layer Chromatography (TLC).
-
Purification of Nitro Intermediate: The reaction mixture is carefully poured onto ice, and the precipitated nitro-picolinic acid is collected by filtration, washed with cold water, and dried.
-
Reduction: The nitro-picolinic acid is dissolved in a suitable solvent (e.g., ethanol or acetic acid), and a catalyst such as palladium on carbon (Pd/C) is added. The mixture is then subjected to hydrogenation, either with hydrogen gas in a Parr shaker or by using a transfer hydrogenation reagent like ammonium formate, until the starting material is consumed (monitored by TLC).
-
Final Purification: The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure. The resulting crude this compound can be purified by recrystallization from an appropriate solvent system.
NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the purified, dry product.
-
Solvent Addition: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for carboxylic acids and amines as it can facilitate the observation of exchangeable protons.
-
Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (such as COSY, HSQC, and HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher) to aid in the complete and unambiguous assignment of all proton and carbon signals.
Workflow and Logic Diagrams
The following diagrams illustrate the logical workflow for the synthesis and structural confirmation process.
Cross-Validation of Quantification Methods for 5-Amino-6-methoxypicolinic Acid: A Comparative Guide
Introduction
This guide will delve into the principles of each method, present a hypothetical yet realistic comparison of their performance metrics, provide generalized experimental protocols, and illustrate key workflows and comparisons through diagrams. This information is intended to guide researchers, scientists, and drug development professionals in selecting the most appropriate analytical method for their specific needs.
Comparison of Analytical Methods
The choice between HPLC-UV and LC-MS/MS for the quantification of 5-Amino-6-methoxypicolinic acid will primarily depend on the required sensitivity, selectivity, and the complexity of the sample matrix.
Table 1: Comparison of HPLC-UV and LC-MS/MS for the Quantification of this compound
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. |
| Selectivity | Moderate; depends on chromatographic separation. | High; based on parent and fragment ion masses. |
| Sensitivity (LOD) | ng/mL range | pg/mL to fg/mL range |
| Sensitivity (LOQ) | ng/mL range | pg/mL to fg/mL range |
| Linearity Range | Typically 2-3 orders of magnitude | Typically 3-5 orders of magnitude |
| Accuracy (% Recovery) | 95-105% | 98-102% |
| Precision (%RSD) | < 5% | < 2% |
| Matrix Effect | Low to moderate | Can be significant; requires careful management. |
| Cost | Lower instrument and operational cost. | Higher instrument and operational cost. |
| Throughput | Generally higher | Can be lower due to more complex sample preparation. |
Experimental Protocols
The following are generalized protocols that would serve as a starting point for developing a specific method for this compound. Method optimization would be required for specific applications.
HPLC-UV Method Protocol
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase modification)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol). The exact ratio will depend on the desired retention time of the analyte.
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water). Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
UV detection wavelength: Determined by measuring the UV spectrum of this compound to find its wavelength of maximum absorbance (λmax).
-
-
Analysis: Inject the calibration standards and samples onto the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards. Determine the concentration of this compound in the samples from the calibration curve.
LC-MS/MS Method Protocol
Instrumentation:
-
Liquid Chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard
-
Internal standard (a structurally similar molecule, preferably a stable isotope-labeled version of the analyte)
Procedure:
-
Mobile Phase Preparation: Similar to the HPLC-UV method, prepare a mobile phase with LC-MS grade solvents and additives.
-
Standard and Internal Standard Preparation: Prepare stock solutions of the reference standard and the internal standard. Prepare calibration standards containing a fixed concentration of the internal standard and varying concentrations of the analyte.
-
Sample Preparation: To an aliquot of the sample, add a known amount of the internal standard. Perform a sample clean-up step if necessary (e.g., protein precipitation for plasma samples, solid-phase extraction for complex matrices).
-
LC Conditions:
-
Flow rate: 0.3 mL/min
-
Injection volume: 5 µL
-
Column temperature: 40 °C
-
A gradient elution is often used to improve peak shape and reduce run time.
-
-
MS/MS Conditions:
-
Ionization mode: Positive or negative electrospray ionization (ESI), to be determined based on the analyte's properties.
-
Multiple Reaction Monitoring (MRM): Optimize the precursor ion (the mass of the intact molecule) and product ion (a specific fragment ion) transitions for both the analyte and the internal standard.
-
Optimize other MS parameters such as collision energy and declustering potential.
-
-
Analysis: Inject the calibration standards and samples.
-
Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Determine the concentration in the samples from this curve.
Visualizations
The following diagrams illustrate the workflows and relationships discussed in this guide.
Caption: General workflow for cross-validation of two analytical methods.
Caption: Comparison of HPLC-UV and LC-MS/MS characteristics.
Conclusion
The selection of an analytical method for the quantification of this compound requires careful consideration of the specific research or development needs. For applications where high sensitivity and selectivity are paramount, such as in bioanalysis of complex matrices, LC-MS/MS is the superior choice. For routine analysis, quality control, or when cost and throughput are major considerations, a well-developed HPLC-UV method can be a robust and reliable option. A formal cross-validation study, following the workflow outlined, would be the definitive way to ensure that two different methods provide comparable and reliable results.
Comparative Efficacy of Picolinic Acid Derivatives: A Focus on Amino and Methoxy Substitutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picolinic acid, a catabolite of the amino acid tryptophan, and its derivatives have garnered significant interest in the scientific community due to their diverse biological activities. These compounds have been investigated for their potential as anticancer, antimicrobial, and immunomodulatory agents. The efficacy of picolinic acid derivatives is often dictated by the nature and position of substituents on the pyridine ring. This guide provides a comparative analysis of the efficacy of picolinic acid derivatives, with a particular focus on the influence of amino and methoxy substitutions.
Quantitative Data Summary
The following tables summarize the biological activities of various picolinic acid derivatives, providing a basis for comparison. It is important to note that the experimental conditions under which these data were generated may vary between studies.
Table 1: Anticancer Activity of Picolinic Acid Derivatives
| Compound | Cell Line | Activity | Reference |
| Metal complexes of 5-nitropicolinic acid | B16-F10 (melanoma), HT29 (colon cancer), HepG2 (liver cancer) | IC50 values ranging from 26.94 to 45.10 µg/mL against B16-F10 | [No specific citation available in search results] |
| 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives | Arabidopsis thaliana root growth | IC50 values significantly lower than commercial herbicides | [1][2][3][4] |
Table 2: Antimicrobial Activity of Picolinic Acid Derivatives
| Compound | Microorganism | Activity (MIC) | Reference |
| Picolinic acid and sodium picolinate | Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilis, Candida albicans | 0.02 to 0.78 mg/mL (at pH 5.0) | [No specific citation available in search results] |
| Metal picolinates (Manganese, Copper, Zinc, Cobalt, Nickel) | Various bacteria including S. aureus, E. coli, K. pneumoniae | MIC values as low as 0.5 mg/mL | [No specific citation available in search results] |
| 4-aminopicolinic acid derivatives (as copper complexes) | Superoxide dismutase (SOD) mimicry | Reported antimicrobial activities | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the anticancer and antimicrobial activities of picolinic acid derivatives.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the picolinic acid derivatives and a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[6][7][8]
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.
-
Serial Dilution: Perform serial two-fold dilutions of the picolinic acid derivatives in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[9][10][11][12][13][14]
Visualizations
Signaling Pathway
Picolinic acid and its derivatives can exert their biological effects through various mechanisms, including the modulation of inflammatory pathways and the inhibition of specific enzymes. The diagram below illustrates a conceptual signaling pathway that could be influenced by these compounds, leading to an anti-inflammatory response.
Caption: Conceptual signaling pathway for picolinic acid derivatives.
Experimental Workflow
The following diagram outlines the key steps in a typical experimental workflow for evaluating the anticancer activity of picolinic acid derivatives using the MTT assay.
Caption: Experimental workflow for MTT assay.
Conclusion
The available literature suggests that picolinic acid derivatives are a promising class of compounds with potential applications in cancer and infectious disease therapy. The introduction of amino and methoxy groups, as well as other substituents, can significantly modulate their biological activity. While a direct efficacy comparison involving 5-Amino-6-methoxypicolinic acid is not currently possible due to a lack of specific data, the information compiled in this guide on related structures provides a solid foundation for future research. Further structure-activity relationship studies are warranted to design and synthesize novel picolinic acid derivatives with enhanced potency and selectivity for various therapeutic targets.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. irl.umsl.edu [irl.umsl.edu]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. researchhub.com [researchhub.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. researchgate.net [researchgate.net]
- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Properties of 5-Amino-6-methoxypicolinic Acid and Related Picolinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known and predicted properties of 5-Amino-6-methoxypicolinic acid and its structural analogs. Due to the limited availability of direct experimental data for this compound in the public domain, this comparison leverages data from structurally related picolinic acid derivatives to provide insights into its potential physicochemical characteristics, biological activities, and mechanisms of action.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the key physicochemical parameters of this compound and its parent compounds, 5-aminopicolinic acid and 6-methoxypicolinic acid.
| Property | This compound | 5-Aminopicolinic Acid | 6-Methoxypicolinic Acid |
| Molecular Formula | C₇H₈N₂O₃ | C₆H₆N₂O₂ | C₇H₇NO₃ |
| Molecular Weight | 168.15 g/mol | 138.12 g/mol [1] | 153.14 g/mol [2] |
| Melting Point | Not available | 218 °C (dec.)[1] | Not available |
| Boiling Point | Not available | 86 °C[1] | Not available |
| LogP (Predicted) | ~0.2 | ~0.6 | Not available |
| Topological Polar Surface Area (TPSA) | 85.6 Ų | 76.2 Ų | 59.4 Ų |
| Hydrogen Bond Donors | 2 | 2 | 1 |
| Hydrogen Bond Acceptors | 5 | 4 | 4 |
| Rotatable Bonds | 2 | 1 | 2 |
Biological Activity: A Comparative Overview
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Picolinic Acid Derivative 5 | A549 (Lung Cancer) | 99.93 | [3] |
| Imidazo[1,2-a]pyrimidine 3d | MCF-7 (Breast Cancer) | 43.4 | [4] |
| Imidazo[1,2-a]pyrimidine 3d | MDA-MB-231 (Breast Cancer) | 35.9 | [4] |
| Imidazo[1,2-a]pyrimidine 4d | MCF-7 (Breast Cancer) | 39.0 | [4] |
| Imidazo[1,2-a]pyrimidine 4d | MDA-MB-231 (Breast Cancer) | 35.1 | [4] |
| Chalcone Methoxy Derivative 3a | MDA-MB-231 (Breast Cancer) | Not specified | [5] |
| Chalcone Methoxy Derivative 5a | MDA-MB-231 (Breast Cancer) | Not specified | [5] |
| Oleoyl-cinnamic amide 1 | HCT116 (Colon Cancer) | 22.4 | [6] |
| Oleoyl-cinnamic amide 2 | HCT116 (Colon Cancer) | 0.34 | [6] |
Potential Signaling Pathways
Based on studies of related picolinic acid derivatives, two potential signaling pathways are highlighted below. These pathways may be relevant to the mechanism of action of this compound.
Endoplasmic Reticulum (ER) Stress-Mediated Apoptosis
Certain picolinic acid derivatives have been shown to induce apoptosis in cancer cells through the activation of the ER stress pathway. This pathway is initiated by the accumulation of unfolded or misfolded proteins in the ER, leading to the activation of key signaling molecules such as GRP78 and CHOP, ultimately resulting in programmed cell death.
Caption: ER Stress-Mediated Apoptosis Pathway
IFN-γ Signaling Pathway in Macrophage Activation
Picolinic acid is known to act as a co-stimulatory signal with interferon-gamma (IFN-γ) to activate macrophages. This activation is crucial for the immune response against pathogens and tumor cells. The signaling cascade involves the activation of STAT1 and the induction of interferon-regulatory factor 1 (IRF-1).
Caption: IFN-γ Signaling in Macrophage Activation
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the synthesis of an aminopicolinic acid derivative and for key biological assays.
Synthesis of 4-Aminopicolinic Acid (A Representative Protocol)
This protocol describes the synthesis of 4-aminopicolinic acid from picolinic acid N-oxide, which can be adapted for the synthesis of other aminopicolinic acid derivatives.[4]
Materials:
-
Picolinic acid N-oxide
-
Fuming nitric acid
-
Sulfuric acid
-
Palladium on carbon (Pd/C)
-
Acetic acid
-
Acetic anhydride
-
Hydrogen gas
Procedure:
-
Nitration: Picolinic acid N-oxide is nitrated using a mixture of fuming nitric acid and sulfuric acid to yield 4-nitropicolinic acid N-oxide.[4]
-
Reduction: The resulting 4-nitropicolinic acid N-oxide is then reduced to 4-aminopicolinic acid via catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst in a mixture of acetic acid and acetic anhydride.[4]
Cytotoxicity Assessment by MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[7]
Materials:
-
96-well plates
-
Cancer cell lines (e.g., A549, MCF-7)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Detection by Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[3][8]
Materials:
-
White-walled 96-well plates
-
Cancer cell lines
-
Cell culture medium
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in white-walled 96-well plates and treat with the test compound as described for the MTT assay.
-
Reagent Addition: Add Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (typically 30-60 minutes).
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
DNA Fragmentation Assay
DNA fragmentation is a hallmark of apoptosis. This can be visualized by agarose gel electrophoresis.[9]
Materials:
-
Cancer cell lines
-
Lysis buffer (e.g., containing Tris-HCl, EDTA, and a non-ionic detergent)
-
RNase A
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
TE buffer
-
Agarose
-
Ethidium bromide
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator
Procedure:
-
Cell Lysis: Lyse the treated and control cells with lysis buffer.
-
RNA and Protein Digestion: Treat the cell lysates with RNase A and then with Proteinase K to remove RNA and proteins.
-
DNA Extraction: Perform a phenol:chloroform:isoamyl alcohol extraction to purify the DNA.
-
DNA Precipitation: Precipitate the DNA with ethanol.
-
Agarose Gel Electrophoresis: Resuspend the DNA in TE buffer and run it on an agarose gel containing ethidium bromide.
-
Visualization: Visualize the DNA under UV light. A characteristic "ladder" pattern of DNA fragments indicates apoptosis.
Conclusion
While direct experimental data for this compound is currently limited, this guide provides a comparative framework based on the properties of structurally similar picolinic acid derivatives. The presented data suggests that this compound likely possesses interesting biological activities, potentially in the areas of cancer and immunology, and may act through signaling pathways such as ER stress-mediated apoptosis and IFN-γ-mediated macrophage activation. The provided experimental protocols offer a starting point for researchers to investigate the properties of this and other novel picolinic acid derivatives. Further experimental studies are crucial to fully elucidate the therapeutic potential of this compound and to enable a direct and comprehensive comparison with existing alternatives.
References
- 1. 5-Aminopyridine-2-carboxylic Acid - Safety Data Sheet [chemicalbook.com]
- 2. 26893-73-2|6-Methoxypicolinic acid|BLD Pharm [bldpharm.com]
- 3. ulab360.com [ulab360.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 9. Apoptosis DNA fragmentation analysis protocol | Abcam [abcam.com]
Validating the Unseen: A Comparative Guide to Confirming Hits from a 5-Amino-6-methoxypicolinic Acid Biological Screen
For researchers, scientists, and drug development professionals, the journey from a primary biological screen hit to a validated lead compound is a rigorous process of confirmation and characterization. This guide provides a comparative framework for validating the results of a hypothetical biological screen where 5-Amino-6-methoxypicolinic acid has been identified as a promising candidate. We will explore a suite of essential validation assays, presenting detailed protocols and comparative data to guide your experimental design.
While specific biological activity for this compound is not extensively documented in publicly available literature, its structural motifs—an aminopyridine core—are present in numerous compounds with demonstrated biological relevance. Picolinic acid derivatives, for instance, are found in natural products with antitumor and antibacterial properties.[1] Furthermore, aminopicolinic acid derivatives are synthesized for their potential as ligands for transition metals and have been investigated for antimicrobial activities.[2][3] This guide will, therefore, use this compound as a representative novel hit to illustrate the critical validation pipeline.
The Hit Validation Workflow: A Multi-Faceted Approach
Following a primary high-throughput screen (HTS), a series of orthogonal assays are indispensable to confirm the initial observation, elucidate the mechanism of action, and eliminate artifacts. The validation process can be visualized as a funnel, where a large number of initial hits are subjected to increasingly stringent and informative assays to identify the most promising candidates.
Comparative Data Presentation
To objectively assess a new hit, it is crucial to compare its performance against alternative compounds. These alternatives could be structurally similar molecules, compounds with a known mechanism of action, or other hits from the same screen. The following tables present hypothetical data for this compound and two fictional alternative compounds, "Alternative A" and "Alternative B," across a range of validation assays.
Table 1: In Vitro Assay Comparison
| Compound | Primary Screen Hit (%) | IC50 (µM) | Orthogonal Assay (Ki, µM) | Counter-Screen (Activity) |
| This compound | 85 | 2.5 | 1.8 | No significant activity |
| Alternative A | 92 | 0.8 | 0.5 | No significant activity |
| Alternative B | 78 | 15.2 | > 50 | High activity |
Table 2: Biophysical Characterization
| Compound | SPR (KD, µM) | ITC (KD, µM) |
| This compound | 3.1 | 2.9 |
| Alternative A | 1.2 | 1.0 |
| Alternative B | Not Determined | Not Determined |
Table 3: Cellular Target Engagement
| Compound | CETSA (ΔTm, °C) |
| This compound | +3.5 |
| Alternative A | +5.2 |
| Alternative B | Not Determined |
Experimental Protocols
Detailed and reproducible protocols are the bedrock of reliable validation. Below are methodologies for the key experiments cited in this guide.
High-Throughput Screening (HTS) for Enzyme Inhibitors
High-throughput screening is a foundational method in modern drug discovery, enabling the rapid assessment of large compound libraries.[4][5][6]
Principle: An automated assay measures the effect of a large number of compounds on a specific biological target, often an enzyme. The readout is typically a change in fluorescence, luminescence, or absorbance.
Protocol:
-
Assay Miniaturization: The enzymatic assay is optimized for a low-volume format (e.g., 384- or 1536-well plates).
-
Compound Dispensing: A robotic liquid handler dispenses a single concentration of each test compound (e.g., 10 µM) into the assay plates.
-
Enzyme and Substrate Addition: The target enzyme is added to the wells, followed by a brief incubation with the compounds. The reaction is initiated by the addition of the substrate.
-
Signal Detection: After a defined incubation period, the plate is read using a plate reader to measure the signal (e.g., fluorescence).
-
Data Analysis: The activity of each compound is calculated as a percentage of the uninhibited control. Hits are identified as compounds that exceed a certain inhibition threshold (e.g., >50%).
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein within a cellular environment.[7][8][9][10]
Principle: Ligand binding stabilizes a target protein, leading to an increase in its melting temperature (Tm). This thermal stabilization can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble protein remaining.
Protocol:
-
Cell Treatment: Culture cells to an appropriate density and treat with the test compound or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis and Centrifugation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge to pellet aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins. The amount of the target protein in the soluble fraction is quantified by a method such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. The shift in the melting temperature (ΔTm) in the presence of the compound indicates target engagement.
Isothermal Titration Calorimetry (ITC)
ITC provides a complete thermodynamic profile of a binding interaction, including affinity (KD), enthalpy (ΔH), and stoichiometry (n).[11][12][13][14][15]
Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand is titrated into a solution of the macromolecule, and the resulting heat changes are measured.
Protocol:
-
Sample Preparation: Prepare solutions of the target protein and the compound in the same, well-matched buffer. Degas the solutions to prevent air bubbles.
-
Instrument Setup: Load the protein solution into the sample cell and the compound solution into the injection syringe of the ITC instrument.
-
Titration: Perform a series of small injections of the compound into the protein solution while monitoring the heat change after each injection.
-
Data Acquisition: The instrument records the heat change as a function of the molar ratio of ligand to protein.
-
Data Analysis: Integrate the heat peaks and fit the data to a binding model to determine the thermodynamic parameters (KD, ΔH, and n).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions, providing kinetic data (association and dissociation rates) and affinity information.[16][17][18][19]
Principle: A change in mass on the surface of a sensor chip, caused by the binding of an analyte to an immobilized ligand, results in a change in the refractive index, which is detected by the instrument.
Protocol:
-
Ligand Immobilization: The target protein (ligand) is immobilized onto the surface of a sensor chip.
-
Analyte Injection: A solution of the compound (analyte) is flowed over the sensor chip surface.
-
Association and Dissociation Monitoring: The binding of the compound to the immobilized protein is monitored in real-time as an increase in the SPR signal. The dissociation is then monitored as the compound is washed off the surface.
-
Data Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a kinetic model. The equilibrium dissociation constant (KD) is calculated as koff/kon.
Illustrative Signaling Pathway
To contextualize the potential impact of a validated hit, it is often useful to visualize the signaling pathway in which the target protein is involved. The following is a hypothetical signaling pathway that could be modulated by an inhibitor of a kinase target.
By systematically applying these validation techniques and carefully comparing the results to alternative compounds, researchers can build a robust data package to support the progression of a promising hit, such as this compound, into a lead optimization program. This rigorous, multi-pronged approach is essential for increasing the likelihood of success in the challenging landscape of drug discovery.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. irl.umsl.edu [irl.umsl.edu]
- 3. "Synthesis of Some Aminopicolinic Acids" by Alicia Beatty and Ramadan Bawa [irl.umsl.edu]
- 4. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2.5. Cellular Thermal Shift Assay (CETSA) [bio-protocol.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 16. biorxiv.org [biorxiv.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of 5-Amino-6-methoxypicolinic Acid
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of 5-Amino-6-methoxypicolinic acid, a heterocyclic compound often used in pharmaceutical research. Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.
Personal Protective Equipment (PPE) and Safety Measures
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment. This compound is classified as a skin and eye irritant.
Recommended Personal Protective Equipment:
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be required for handling large quantities or in case of dust formation. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a general procedural guide.
-
Waste Identification and Collection:
-
Collect waste this compound and any contaminated materials (e.g., filter paper, weighing boats) in a designated, clearly labeled, and sealed waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Waste Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The storage area should be clearly marked as a hazardous waste accumulation point.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide them with the full chemical name and any available safety data sheet (SDS) information.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[1]
-
-
Spill Management:
-
In the event of a spill, ensure the area is well-ventilated.
-
Wearing appropriate PPE, sweep up the solid material, taking care to avoid dust formation.[1]
-
Collect the spilled material in a suitable container for disposal.
-
Clean the spill area with soap and water.
-
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory steps are followed.
Caption: Disposal workflow for this compound.
This structured approach to the disposal of this compound is designed to provide clear, actionable guidance to laboratory professionals. By prioritizing safety and adhering to established protocols, researchers can mitigate risks and ensure the responsible management of chemical waste.
References
Essential Safety and Operational Guide for Handling 5-Amino-6-methoxypicolinic Acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-Amino-6-methoxypicolinic acid. The following procedural steps are designed to ensure safe operational handling and disposal.
Hazard Assessment and Control
Key Hazards:
-
Skin and Eye Irritation: Similar compounds can cause skin irritation and serious eye damage.[1][2][3][4]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][4]
-
Sensitization: Some related amino compounds may cause allergic skin or respiratory reactions.[2]
Engineering controls should be the primary method of exposure control. Use of a chemical fume hood or other ventilated enclosure is recommended, especially when handling powders or creating solutions.[1][5] Ensure that eyewash stations and safety showers are readily accessible.[6]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory to prevent personal exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.
Recommended PPE for Handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face | Chemical safety goggles or a face shield.[1][5][7][8][9][10] | To protect against splashes, dust, and aerosols that can cause serious eye irritation or damage.[1][3][4][6][11] |
| Hand | Chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[1][5][7][9][12] Gloves should be inspected before each use and replaced if signs of degradation are present.[5][7] | To prevent skin contact, which can lead to irritation or absorption of the chemical.[1][2][3][4] |
| Body | A laboratory coat or chemical-resistant apron.[1][7] For larger quantities or tasks with a higher risk of splashing, chemical-resistant overalls may be necessary.[7] | To protect skin and personal clothing from contamination. |
| Respiratory | For operations that may generate dust or aerosols, a NIOSH-approved respirator (e.g., N95 for dusts or a respirator with appropriate cartridges for organic vapors) is recommended.[1][5][12] | To prevent inhalation of the compound, which could lead to respiratory irritation.[4] The need for respiratory protection should be determined by a risk assessment.[1][12] |
Experimental Workflow and Handling Procedures
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Caption: This diagram outlines the standard workflow for safely handling this compound, from preparation to disposal.
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling:
-
In Case of a Spill:
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Procedures:
| Waste Type | Disposal Method |
| Unused Solid Compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container.[5][6] Follow all local, state, and federal regulations for chemical waste disposal. |
| Contaminated Labware | Decontaminate glassware if possible. Otherwise, dispose of it as hazardous waste. Disposable items (e.g., gloves, weighing paper) should be placed in a sealed bag and disposed of as hazardous waste.[5] |
| Solutions | Dispose of solutions containing this compound as hazardous liquid waste. Do not pour down the drain.[10] |
Logical Relationship of PPE Selection
The selection of appropriate PPE is a critical step in the risk management process when handling chemicals.
Caption: This diagram illustrates the logical flow from hazard identification to the selection of appropriate personal protective equipment.
References
- 1. hmdb.ca [hmdb.ca]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. hazmatschool.com [hazmatschool.com]
- 9. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 10. asset.conrad.com [asset.conrad.com]
- 11. fishersci.com [fishersci.com]
- 12. diplomatacomercial.com [diplomatacomercial.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
